Asomate
Description
Properties
IUPAC Name |
bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18AsN3S6/c1-11(2)7(14)17-10(18-8(15)12(3)4)19-9(16)13(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEMAXLMWCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[As](SC(=S)N(C)C)SC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18AsN3S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189412 | |
| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-60-5 | |
| Record name | Asomate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, tris(dimethyldithiocarbamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylcarbamothioyl)thio]-N,N,6-trimethyl-1,5-bis(thioxo)-2,4-dithia-6-aza-3-arsaheptan-1-amine; asomate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Artesunate
Introduction
Artesunate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is a crucial frontline antimalarial medication, particularly for the treatment of severe malaria. As a member of the artemisinin class of drugs, its mechanism of action is thought to involve the cleavage of its endoperoxide bridge in the presence of heme, which is released from the digestion of hemoglobin by the malaria parasite. This process generates reactive oxygen species that damage parasite proteins and lipids, leading to its death. Beyond its antimalarial activity, artesunate has been investigated for its potential anticancer and antiviral properties. This guide provides a detailed overview of the synthesis, chemical properties, and experimental protocols related to artesunate for researchers and drug development professionals.
Synthesis of Artesunate
The synthesis of artesunate typically involves the reduction of artemisinin to dihydroartemisinin (DHA), followed by esterification.
Reaction Scheme:
-
Reduction of Artemisinin: Artemisinin is reduced, commonly using a reducing agent like sodium borohydride, to yield dihydroartemisinin. This step opens the lactone ring of artemisinin to a lactol.
-
Esterification: Dihydroartemisinin is then esterified with succinic anhydride in the presence of a base, such as pyridine, to produce artesunate.
Chemical Properties
A summary of the key chemical and physical properties of artesunate is presented below.
| Property | Value | Reference |
| Molecular Formula | C19H28O8 | |
| Molecular Weight | 384.42 g/mol | |
| Melting Point | 135-137 °C | |
| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in methanol, ethanol; practically insoluble in water. | |
| Appearance | White crystalline powder | |
| pKa | 4.6 |
Experimental Protocols
Synthesis of Dihydroartemisinin (DHA) from Artemisinin
Materials:
-
Artemisinin
-
Methanol
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Distilled water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve artemisinin in methanol in a round-bottom flask at room temperature with stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously add glacial acetic acid to neutralize the excess sodium borohydride.
-
Add distilled water to the reaction mixture and extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude dihydroartemisinin.
-
Purify the crude product by column chromatography.
Synthesis of Artesunate from Dihydroartemisinin
Materials:
-
Dihydroartemisinin (DHA)
-
Succinic anhydride
-
Pyridine
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve dihydroartemisinin and succinic anhydride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system to yield pure artesunate.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for artesunate against malaria parasites involves the iron-mediated cleavage of its endoperoxide bridge.
An In-depth Technical Guide on the Environmental Fate and Degradation of Asomate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Asomate is an obsolete organo-arsenic fungicide for which there is a significant lack of specific environmental fate data. This guide provides an in-depth analysis based on the environmental behavior of analogous compounds, namely organoarsenic pesticides (e.g., cacodylic acid, MSMA) and dimethyldithiocarbamate fungicides (e.g., thiram, ziram, ferbam). The information presented herein is intended to serve as a scientifically grounded estimation of this compound's environmental fate and degradation profile.
Introduction
This compound, an organoarsenic fungicide, belongs to a class of pesticides whose environmental persistence and transformation are of significant concern. Due to its obsolescence, specific studies on its environmental fate are scarce. However, by examining the degradation of structurally similar compounds, we can infer its likely behavior in various environmental compartments. This guide synthesizes available data on analogous organoarsenic and dithiocarbamate compounds to provide a comprehensive overview of the expected environmental fate and degradation pathways of this compound.
The primary degradation routes for compounds of this nature are biotic, involving microbial action in soil and water, and abiotic, driven by processes such as hydrolysis and photolysis. The degradation of this compound is anticipated to yield various intermediate metabolites, ultimately leading to the formation of inorganic arsenic species.
Predicted Environmental Degradation Pathways
The degradation of this compound in the environment is expected to proceed through two main pathways: the breakdown of the dithiocarbamate moiety and the transformation of the organoarsenic component.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: The dithiocarbamate portion of the this compound molecule is susceptible to hydrolysis, a process influenced by pH and temperature. Under acidic conditions, dithiocarbamates are known to degrade to carbon disulfide and the corresponding amine. In alkaline conditions, the degradation rate can be slower[1]. The arsenic-carbon bond may also be subject to hydrolysis, although this is generally a slower process compared to the breakdown of the dithiocarbamate group.
Photolysis: Sunlight can play a crucial role in the degradation of dithiocarbamate fungicides in aquatic environments and on soil surfaces. Photodegradation can lead to the cleavage of the dithiocarbamate structure and the formation of various photoproducts[2]. The half-life of thiram, a dimethyldithiocarbamate, in water under simulated solar radiation has been reported to be as short as 28 minutes, indicating that photolysis can be a significant degradation pathway[2].
Biotic Degradation
Microbial activity is a primary driver of the degradation of both organoarsenic and dithiocarbamate compounds in soil and water.
Soil Metabolism: In soil, microorganisms are expected to be the main contributors to this compound's degradation. For the organoarsenic component, microbial processes can lead to the cleavage of the arsenic-carbon bond, resulting in the formation of inorganic arsenic species such as arsenate[3]. The rate of this biodegradation is dependent on soil type, organic matter content, and microbial population density. Dithiocarbamates are also readily degraded by soil microorganisms[4].
The following diagram illustrates the predicted degradation pathway of this compound, integrating both biotic and abiotic processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
The Agricultural History of Asomate: A Technical Review of an Obsolete Organo-arsenic Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asomate, an organo-arsenic fungicide, represents a class of agricultural chemicals that are now largely obsolete.[1] This technical guide provides an in-depth review of the history of this compound's use in agriculture, detailing its chemical properties, mode of action, and the reasons for its discontinuation. Due to its status as an obsolete compound, specific quantitative efficacy data and detailed experimental protocols for this compound are scarce in contemporary scientific literature.[1] Therefore, this guide synthesizes available information on this compound and draws upon the broader knowledge of organo-arsenic and dithiocarbamate fungicides to provide a comprehensive overview for research and development professionals.
Introduction
This compound is an organo-arsenic compound that was formerly used as a fungicide to control a range of plant diseases.[1] Its use was aimed at protecting various crops from fungal pathogens such as powdery mildew, anthracnose, and various blights.[1] As a member of the dithiocarbamate class of fungicides, its mode of action is generally characterized by multi-site inhibition of fungal enzymes. However, its arsenic component also contributes to its toxicity. The use of this compound and similar organo-arsenic compounds in agriculture has ceased in many parts of the world due to concerns about their environmental persistence and toxicity to non-target organisms, including humans.[1]
Chemical Properties and Synthesis
This compound is chemically known as arsenic tris(dimethyldithiocarbamate). Its synthesis involves the reaction of sodium dimethyldithiocarbamate with arsenic trichloride. This process yields a product that was formulated for agricultural application.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Arsenic tris(dimethyldithiocarbamate) | [1] |
| CAS Number | 3586-60-5 | [1] |
| Molecular Formula | C9H18AsN3S6 | [1] |
| Molecular Weight | 435.57 g/mol | [1] |
| Appearance | Information not available | |
| Solubility | Information not available |
Mode of Action
The fungicidal activity of this compound is attributed to the combined effects of its arsenic and dithiocarbamate moieties.
Dithiocarbamate Action
Dithiocarbamates are known for their multi-site inhibitory action in fungi. They can chelate essential metal ions and inhibit a variety of enzymes, particularly those with sulfhydryl groups, disrupting cellular respiration and other vital metabolic pathways. This multi-target mechanism makes it more difficult for fungi to develop resistance.
Arsenic Toxicity
Arsenic is a well-known toxicant. In fungi, arsenate (As(V)) can compete with phosphate in phosphorylation reactions, disrupting energy metabolism. Arsenite (As(III)) has a high affinity for sulfhydryl groups in enzymes and proteins, leading to their inactivation and widespread metabolic disruption.[2] Fungi have developed mechanisms to detoxify arsenic, including reduction of arsenate to arsenite and subsequent extrusion from the cell or sequestration.[3][4][5]
The following diagram illustrates the generalized signaling pathways affected by dithiocarbamate and arsenic compounds in fungal cells.
Historical Use in Agriculture
This compound was used on a variety of crops to control fungal diseases. Historical application rates and efficacy data are not well-documented in readily available modern sources.
Table 2: Historical Applications of this compound
| Crop | Target Disease | Reference |
| Cucurbits (e.g., melon, cucumber) | Powdery mildew, Anthracnose | [1] |
| Apples & Pears | Scab | [1] |
| Rice | Sheath blight, Leaf blight | [1] |
| Soybeans | Various fungal diseases | [1] |
| Ornamentals | Various fungal diseases | [1] |
Experimental Protocols
Fungicide Efficacy Testing (General Protocol)
A generalized workflow for testing the efficacy of a fungicide is as follows:
-
In vitro tests: Fungicide is added to fungal growth media at various concentrations to determine the effective concentration (EC50) that inhibits fungal growth by 50%.
-
Greenhouse trials: Plants are artificially inoculated with the target pathogen and then treated with the fungicide at different rates. Disease severity and plant health are assessed.
-
Field trials: The fungicide is applied to crops in a field setting under natural infection pressure. Disease incidence, severity, and crop yield are measured.
Analytical Methods for Residue Detection (General)
The detection of arsenical and dithiocarbamate residues in environmental samples typically involves chromatographic methods.
-
Arsenic: Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to detect and quantify total arsenic. Speciation analysis to differentiate between arsenite, arsenate, and organic arsenic forms can be performed using techniques like high-performance liquid chromatography (HPLC) coupled with ICP-MS.
-
Dithiocarbamates: A common method for the determination of dithiocarbamates involves their acid hydrolysis to carbon disulfide (CS2), which is then quantified by gas chromatography (GC).
Environmental Fate and Toxicology
Little specific information is known regarding the environmental fate and behavior of this compound.[1] However, based on its composition, concerns would include the persistence of arsenic in the soil and its potential to leach into water sources. Arsenic is a known human carcinogen and is toxic to a wide range of organisms. Dithiocarbamates can also have toxic effects on aquatic life.
Table 3: General Toxicological Profile of Related Compounds
| Compound Class | Acute Toxicity (Oral, Mammalian) | Environmental Concerns | Reference |
| Organo-arsenicals | High | Arsenic accumulation in soil and water, toxicity to non-target organisms. | [1] |
| Dithiocarbamates | Low to Moderate | Toxicity to aquatic organisms. |
Conclusion
This compound is an obsolete organo-arsenic fungicide with a history of use in controlling a variety of plant fungal diseases. Its mode of action is based on the dual toxicity of arsenic and the multi-site inhibitory effects of dithiocarbamates. Due to significant environmental and toxicological concerns associated with arsenic, this compound and similar compounds have been largely phased out of agricultural use. The lack of specific, modern data on this compound underscores the shift in pesticide development towards more selective and less environmentally persistent active ingredients. This review provides a historical and technical perspective based on the available information and the known properties of its chemical constituents, serving as a reference for researchers and professionals in the field of drug and pesticide development.
References
An In-depth Technical Guide to Arsenic Speciation in Asomate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Asomate (p-arsanilic acid, p-ASA) and the resulting arsenic speciation. This compound, an organoarsenic compound, has been utilized as a feed additive in the poultry and swine industries to promote growth and prevent disease. However, a significant portion of this compound is excreted unchanged and enters the environment, where it can be transformed into more toxic inorganic arsenic species, posing a potential risk to ecosystems and human health. Understanding the degradation mechanisms and the resulting arsenic species is crucial for environmental risk assessment and the development of remediation strategies.
This guide summarizes key degradation pathways, presents quantitative data from various studies, details relevant experimental protocols, and provides visualizations of the core concepts.
Data Presentation: Quantitative Analysis of this compound Degradation
The degradation of this compound has been investigated under various conditions, including photodegradation and chemical oxidation. The following tables summarize the quantitative data on the degradation kinetics and the distribution of arsenic species.
Table 1: Kinetics of p-Arsanilic Acid (p-ASA) Degradation under Different Conditions
| Degradation Process | Oxidant/Condition | Initial p-ASA Concentration | Rate Constant (k) | Degradation Efficiency | Reference |
| Photodegradation | UV-C (254 nm) | - | 0.76 x 10⁻³ min⁻¹ | - | |
| Photo-ozonation | UV-C + O₃ | - | 35.1 x 10⁻³ min⁻¹ | - | |
| Photo-oxidation | UV-C + H₂O₂ | - | 36.4 x 10⁻³ min⁻¹ | - | |
| Ferrate(VI) Oxidation | K₂FeO₄ (20:1 mole ratio to p-ASA) | - | - | Excellent removal within 30 min | |
| Pre-magnetized Fe⁰/Persulfate | pre-Fe⁰/PS | 10 mg/L | - | Almost complete elimination within 30 min | |
| M-rGO/PS Fenton-like System | M-rGO/PS | - | - | 98.8% |
Table 2: Arsenic Speciation Following p-Arsanilic Acid (p-ASA) Degradation
| Degradation Process | Key Findings on Arsenic Speciation | Reference |
| UV-C Photodegradation | Direct photolysis and indirect oxidation lead to the formation of inorganic As(III) and As(V). The ratio of As(III) to As(V) is pH-dependent. | |
| Ferrate(VI) Oxidation | Cleavage of the As-C bond generates As(III), which is subsequently oxidized. | |
| Birnessite (δ-MnO₂) Mediation | Rapid transformation of p-ASA to arsenite and arsenate. | |
| Fe(II)/Peroxydisulfate System | The arsenic group is cleaved from p-ASA in the form of As(III) and then rapidly oxidized to As(V). | |
| Phototransformation in presence of Nitrogen Species | In nitrate and nitrite systems, a majority of p-ASA is converted to other organoarsenical derivatives through hydroxylation, nitration, and nitrosation, with only small proportions of inorganic arsenic generated. |
Experimental Protocols
Accurate determination of arsenic speciation during this compound degradation requires robust analytical methodologies. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 1: General Procedure for Arsenic Speciation Analysis by HPLC-ICP-MS
This protocol outlines a general method for the separation and quantification of p-ASA and its common degradation products (As(III), As(V), MMA, DMA).
1. Sample Preparation:
-
Aqueous Samples: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter. For samples with high concentrations of arsenic, dilute with deionized water to bring the concentrations within the calibration range of the instrument.
-
Soil/Sediment Samples:
-
Extraction is a critical step to quantitatively recover arsenic species without altering their form. A common method involves extraction with a phosphoric acid solution (e.g., 0.5 mol·L⁻¹ H₃PO₄) by shaking for an extended period (e.g., 16 hours).
-
After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm filter.
-
2. HPLC Separation:
-
Chromatographic Column: Anion-exchange columns are frequently used for the separation of anionic arsenic species. The Hamilton PRP-X100 is a common choice. For separating a broader range of species including cationic and neutral forms, different columns and mobile phases may be required.
-
Mobile Phase: A gradient elution with a buffer, such as ammonium carbonate or ammonium phosphate, is often employed. The pH of the mobile phase is a critical parameter for achieving good separation and is typically maintained in the alkaline range (e.g., pH 9.0) for anion-exchange chromatography. The mobile phase may also contain a small percentage of an organic modifier like methanol to improve peak shape and sensitivity.
-
Injection Volume: Typically in the range of 20-100 µL.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
3. ICP-MS Detection:
-
Interface: The HPLC eluent is introduced into the ICP-MS through a nebulizer (e.g., MicroMist).
-
Operating Conditions:
-
RF Power: ~1550 W
-
Carrier Gas Flow: ~1.12 L/min
-
Monitored m/z: 75 for arsenic.
-
-
Interference Removal: The presence of chloride in the sample matrix can lead to the formation of argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio as arsenic (⁷⁵As⁺). Chromatographic separation of chloride from the arsenic species is the primary method to mitigate this interference. Collision/reaction cell technology in the ICP-MS can also be used.
4. Quantification:
-
External calibration using certified standards of each arsenic species (p-ASA, As(III), As(V), MMA, DMA) is the most common method for quantification. The peak areas in the chromatogram are used to determine the concentration of each species.
Protocol 2: Identification of Organic Degradation By-products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the non-arsenic containing organic by-products of this compound degradation.
1. Sample Preparation:
-
Similar to HPLC-ICP-MS, aqueous samples should be filtered. Extraction from solid matrices may require different solvents depending on the polarity of the target analytes.
2. LC Separation:
-
Chromatographic Column: A reversed-phase column, such as a C18 column, is typically used for the separation of organic molecules.
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile is common.
3. MS Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for polar organic molecules.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to obtain accurate mass measurements for compound identification.
-
Data Analysis: The identification of by-products is based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
Mandatory Visualization
The following diagrams illustrate the key degradation pathways of this compound and a typical experimental workflow for arsenic speciation analysis.
Caption: Generalized degradation pathways of this compound.
An In-depth Technical Guide on the Bioaccumulation Potential of Asomate in Food Chains
Disclaimer: Asomate is an obsolete organo-arsenic fungicide, and as such, there is a significant lack of contemporary research on its specific environmental fate, ecotoxicity, and bioaccumulation potential. This guide, therefore, extrapolates the potential bioaccumulation of this compound by examining data and methodologies from studies on other organic arsenic compounds, such as roxarsone and arsanilic acid, which have been used as pesticides or feed additives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the bioaccumulation potential of similar organo-arsenic compounds.
Introduction to this compound and its Environmental Significance
This compound, an arsenic salt of dimethyldithiocarbamic acid, belongs to the class of organo-arsenic compounds. Historically used as a fungicide, its application has been discontinued, leading to a dearth of recent scientific literature. However, the environmental persistence and potential for bioaccumulation of arsenic compounds, in general, remain a significant concern. Organic arsenic compounds can be transformed in the environment and within organisms into other, sometimes more toxic, inorganic forms.[1] Understanding the propensity of these compounds to enter and move through food chains is crucial for environmental risk assessment.
The bioaccumulation of a substance in an organism is a function of its uptake, distribution, metabolism, and elimination. For aquatic organisms, uptake can occur directly from the water (bioconcentration) or through the diet (biomagnification).[2] The overall process of accumulation from all sources is termed bioaccumulation. The potential for a substance to bioaccumulate is often quantified by the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Transfer Factor (TTF).
Quantitative Data on the Bioaccumulation of Organic Arsenic Compounds
Due to the lack of data for this compound, this section summarizes quantitative bioaccumulation data for other relevant organic arsenic compounds. The data primarily consists of Bioconcentration Factors (BCFs), which measure the accumulation of a chemical in an organism from the surrounding water.
| Compound | Species | Trophic Level | BCF (L/kg) | Exposure Duration (days) | Reference |
| Sodium dimethyl arsenate (DMA) | Stoneflies (Pteronarcys dorsata) | 2 | 2 - 22 | 28 | [3] |
| Sodium dimethyl arsenate (DMA) | Snails (Physa integra) | 2 | 2 - 22 | 28 | [3] |
| Sodium dimethyl arsenate (DMA) | Daphnids (Daphnia magna) | 2 | 2 - 22 | 28 | [3] |
| Sodium dimethyl arsenate (DMA) | Rainbow Trout (Oncorhynchus mykiss) | 4 | 0.048 - 14 | 28 | [3] |
| Disodium methyl arsenate (MMA) | Stoneflies (Pteronarcys dorsata) | 2 | 2 - 22 | 28 | [3] |
| Disodium methyl arsenate (MMA) | Snails (Physa integra) | 2 | 2 - 22 | 28 | [3] |
| Disodium methyl arsenate (MMA) | Daphnids (Daphnia magna) | 2 | 2 - 22 | 28 | [3] |
| Disodium methyl arsenate (MMA) | Rainbow Trout (Oncorhynchus mykiss) | 4 | 0.048 - 14 | 28 | [3] |
Note: The BCF values are presented as a range as reported in the cited literature. It is important to note that studies have shown that arsenic does not consistently biomagnify in freshwater food chains; in fact, arsenic concentrations are often highest at the base of the food chain and lower in organisms at higher trophic levels.[4]
Experimental Protocols for Assessing Bioaccumulation
The following is a generalized experimental protocol for a fish bioaccumulation study with an organic arsenic compound, synthesized from various methodologies described in the literature. This protocol is based on the OECD Guideline 305 for testing chemicals.[5]
Objective: To determine the Bioconcentration Factor (BCF) of an organic arsenic compound in a representative fish species.
Test Organism: A species commonly used in ecotoxicology testing, such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas).[5]
Test Substance: The organic arsenic compound of interest (e.g., a surrogate for this compound).
Experimental Setup:
-
Acclimation: Fish are acclimated to laboratory conditions for at least two weeks in clean, dechlorinated water with controlled temperature, pH, and photoperiod.
-
Test System: A flow-through system is recommended to maintain a constant concentration of the test substance.[5] A semi-static system, where the test solution is renewed periodically, can also be used.[6]
-
Exposure Phase:
-
Fish are exposed to a constant, sublethal concentration of the organic arsenic compound in the water for a period of 28 days, or until a steady-state concentration in the fish tissue is reached.[2][3]
-
Water samples are collected regularly (e.g., daily or every other day) to monitor the concentration of the test substance.
-
Fish are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, and 28) to measure the concentration of the arsenic compound in their tissues.[6]
-
-
Depuration Phase:
-
After the exposure phase, the remaining fish are transferred to clean, flowing water for a depuration period (e.g., 14 days).
-
Fish are sampled at intervals during this phase to determine the rate of elimination of the arsenic compound.
-
-
Analytical Methods:
-
Water and fish tissue samples are analyzed for the concentration of the parent organic arsenic compound and its potential metabolites (e.g., inorganic arsenic) using sensitive analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
-
-
Data Analysis:
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the arsenic compound in the fish tissue (at steady-state) to the concentration in the water.
-
The uptake and depuration rate constants are also calculated from the concentration data over time.
-
Visualization of Key Processes
To better understand the processes involved in the bioaccumulation and potential toxicity of organic arsenic compounds, the following diagrams are provided.
Caption: Generalized experimental workflow for a fish bioaccumulation study.
Caption: Conceptual biotransformation pathway of organic arsenic compounds.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of organic arsenic compounds is often linked to their biotransformation into more toxic inorganic forms, primarily arsenite (As(III)) and arsenate (As(V)).[1] The conceptual pathway illustrated above depicts this process. Once taken up by an organism, the organic arsenic molecule can undergo metabolic processes, such as reduction and demethylation, leading to the formation of inorganic arsenic species.
Arsenite (As(III)) is generally considered more toxic than arsenate (As(V)). The toxicity of arsenite is attributed to its ability to bind to sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. It is also a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA, lipids, and proteins. Arsenate (As(V)) can act as a phosphate analog, interfering with phosphate-dependent energy-generating processes in the cell.
Conclusion and Future Directions
While direct data on the bioaccumulation potential of this compound is unavailable, the information on analogous organic arsenic compounds suggests a moderate potential for bioconcentration in aquatic organisms, particularly invertebrates. However, the potential for biomagnification through the food chain appears to be low, with evidence suggesting that arsenic concentrations may decrease at higher trophic levels.
The primary concern with organic arsenic compounds lies in their potential to be transformed into more toxic inorganic arsenic. Therefore, future research should focus on:
-
Environmental Fate of this compound: Studies to determine the persistence and transformation of this compound in soil and aquatic environments.
-
Bioaccumulation Studies: Conducting standardized bioaccumulation tests with this compound or its primary degradation products in a range of aquatic organisms.
-
Trophic Transfer Studies: Investigating the transfer of this compound and its metabolites through a controlled laboratory food chain to determine BMFs and TTFs.
-
Mechanistic Toxicity Studies: Elucidating the specific signaling pathways disrupted by this compound and its metabolites to better understand its toxic mode of action.
A comprehensive understanding of these aspects is essential for a thorough risk assessment of this compound and other similar organo-arsenic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 6. Toxic Effects of Arsenic on Four Freshwater Aquatic Species and Its Transformation Metabolism in Crucian Carp (Carassius auratus) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Asomate in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asomate is an organoarsenic fungicide chemically identified as Tris(dimethyldithiocarbamato)arsenic(III) (C₉H₁₈AsN₃S₆; CAS No. 3586-60-5).[1][2][3][4] Although its use is now largely obsolete in many regions, it may persist in agricultural soils, posing potential environmental and health risks due to its arsenic content.[2] Accurate and sensitive analytical methods are crucial for monitoring its presence in soil, assessing contamination levels, and ensuring environmental safety.
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound in soil. Due to the compound's chemical nature as both an organoarsenic compound and a dithiocarbamate, two primary analytical strategies are presented: a non-specific method for total dithiocarbamate determination and a specific method for arsenic speciation.
Analytical Methodologies
The determination of this compound in soil presents analytical challenges due to its low solubility in common organic solvents and its instability, particularly in acidic conditions.[5][6] Therefore, direct analysis of the intact molecule is often difficult. The most common approaches involve either derivatization or decomposition to a quantifiable marker.
Non-Specific Method: Total Dithiocarbamate Analysis via Carbon Disulfide (CS₂) Evolution
This is a widely used and standardized method for the determination of total dithiocarbamate fungicide residues.[6][7][8] It is a non-specific method that measures the sum of all dithiocarbamates present in the sample that can be hydrolyzed to carbon disulfide (CS₂).
Principle: Dithiocarbamates, including this compound, decompose under hot acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to release carbon disulfide (CS₂).[3] The evolved CS₂ is then purged, trapped in a suitable solvent or sorbent, and quantified by a chromatographic technique.
Experimental Protocol:
1. Sample Preparation:
-
Drying: Soil samples should be air-dried or oven-dried at a low temperature (e.g., < 40°C) to a constant weight.[9] High temperatures should be avoided to prevent degradation of the analyte.
-
Sieving: The dried soil is passed through a 2-mm sieve to ensure homogeneity.[10]
-
Homogenization: The sieved sample is thoroughly mixed before subsampling.[9]
2. Extraction and Hydrolysis:
-
A representative subsample of soil (e.g., 5-10 g) is weighed into a reaction flask.
-
An acidic solution containing a reducing agent, typically a mixture of hydrochloric acid (HCl) and tin(II) chloride (SnCl₂), is added to the flask.[3]
-
The flask is connected to a purging and trapping apparatus.
-
The mixture is heated (e.g., 80-100°C) for a defined period (e.g., 60-90 minutes) to facilitate the complete hydrolysis of dithiocarbamates to CS₂.[3]
3. Trapping of Carbon Disulfide:
-
A stream of inert gas (e.g., nitrogen) is passed through the reaction flask to carry the evolved CS₂.
-
The gas stream is then passed through a trap containing a suitable solvent (e.g., isooctane or an alkaline solution) to capture the CS₂.[3]
4. Instrumental Analysis:
-
The trapping solution is analyzed by Gas Chromatography (GC).
-
GC Conditions (Typical):
-
Detector: Electron Capture Detector (ECD), Flame Photometric Detector (FPD) with a sulfur filter, or Mass Spectrometry (MS).[7][8]
-
Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5).
-
Temperatures: Injector, column, and detector temperatures are optimized for the separation and detection of CS₂.
-
Carrier Gas: Nitrogen or Helium.
-
5. Quantification:
-
A calibration curve is prepared using standard solutions of CS₂ in the trapping solvent.
-
The concentration of this compound in the soil sample is calculated based on the measured amount of CS₂ and the stoichiometric relationship between this compound and CS₂.
Data Presentation:
| Parameter | Method | Typical Value | Reference |
| Limit of Detection (LOD) | GC-ECD/GC-MS | 0.01 - 0.05 mg/kg (as CS₂) | [8] |
| Limit of Quantification (LOQ) | GC-ECD/GC-MS | 0.05 - 0.1 mg/kg (as CS₂) | [8] |
| Recovery | Spiked Soil Samples | 70 - 110% | [8] |
| Precision (RSD) | Replicate Analyses | < 15% | [8] |
Specific Method: Arsenic Speciation Analysis by HPLC-ICP-MS
To specifically identify and quantify this compound or its arsenic-containing degradation products, arsenic speciation analysis is required. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the state-of-the-art technique for this purpose.[11][12][13]
Principle: This method involves the extraction of arsenic species from the soil, followed by their separation using HPLC based on their chemical properties (e.g., polarity, charge). The eluting compounds are then introduced into an ICP-MS system, which provides highly sensitive and element-specific detection of arsenic.
Experimental Protocol:
1. Sample Preparation:
-
Follow the same drying, sieving, and homogenization procedures as described in the non-specific method.
2. Extraction of Arsenic Species:
-
The choice of extraction solvent is critical to efficiently extract organoarsenic compounds without causing species transformation.
-
A common approach is ultrasonic-assisted or accelerated solvent extraction.
-
Extraction Solvents: A mixture of a polar organic solvent and water is often effective. For example, an acetonitrile/water mixture (e.g., 84:16 v/v) can be used.[14] For other organoarsenic compounds, phosphoric acid has also been utilized.[4] The optimal solvent system for this compound should be determined experimentally.
-
Procedure: A soil subsample (e.g., 2-5 g) is mixed with the extraction solvent and subjected to ultrasonication for a specified time (e.g., 15-30 minutes).[14][15] The mixture is then centrifuged, and the supernatant is collected. The extraction may be repeated for exhaustive recovery.
3. Extract Clean-up (Optional but Recommended):
-
The soil extract may contain co-extracted matrix components that can interfere with the HPLC analysis.
-
Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, Florisil) can be used to remove interfering substances. The choice of SPE cartridge and elution solvents will need to be optimized for this compound.
4. Instrumental Analysis (HPLC-ICP-MS):
-
HPLC Conditions:
-
Column: A reverse-phase C18 column or an anion-exchange column can be used depending on the polarity and charge of this compound and its potential degradation products.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., methanol) is typically employed to separate arsenic species with different polarities.[12][16]
-
Flow Rate: Optimized for the best separation efficiency.
-
-
ICP-MS Conditions:
-
The ICP-MS is tuned for the sensitive detection of arsenic at m/z 75.
-
Collision/reaction cell technology may be used to minimize polyatomic interferences (e.g., from ArCl⁺).
-
5. Quantification:
-
Quantification is performed using external calibration with standards of the target arsenic species. If a pure analytical standard of this compound is available, it should be used. Otherwise, quantification may be based on the total arsenic response for the chromatographic peak corresponding to this compound.
-
Method validation should include the determination of instrumental detection limit (IDL), method detection limit (MDL), limit of quantification (LOQ), linearity, precision, and accuracy (recovery).[11]
Data Presentation:
| Parameter | Method | Typical Value (for organoarsenic species) | Reference |
| Limit of Detection (LOD) | HPLC-ICP-MS | 0.01 - 0.1 µg/kg | [11] |
| Limit of Quantification (LOQ) | HPLC-ICP-MS | 0.05 - 0.5 µg/kg | [11] |
| Recovery | Spiked Soil Samples | 80 - 115% | [11] |
| Precision (RSD) | Replicate Analyses | < 10% | [11] |
Visualizations
Caption: Workflow for non-specific analysis of this compound via CS₂ evolution.
Caption: Workflow for specific analysis of this compound via HPLC-ICP-MS.
Concluding Remarks
The choice of analytical method for this compound in soil depends on the specific objectives of the study. The CS₂ evolution method provides a cost-effective screening tool for total dithiocarbamate contamination, while the HPLC-ICP-MS method offers high specificity and sensitivity for the direct detection of this compound and its arsenic-containing metabolites, which is essential for accurate risk assessment. Method validation is a critical step to ensure the reliability of the analytical data. Researchers should develop and validate their methods according to established guidelines to ensure data quality and comparability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. udel.edu [udel.edu]
- 10. soiltesting.tamu.edu [soiltesting.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]
Application Note: Quantification of Arsenic-Containing Compounds Using HPLC-ICP-MS
This application note details a robust and sensitive method for the quantification of arsenic-containing compounds, exemplified by the analysis of a hypothetical therapeutic agent, "Asomate," and its potential metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development.
Introduction
Arsenic-containing compounds are utilized in a range of therapeutic areas. The efficacy and safety of these drugs are intrinsically linked to their metabolism, as different arsenic species exhibit varying toxicities and pharmacokinetic profiles. Therefore, it is imperative to employ a speciation analysis technique that can separate and quantify the parent drug from its metabolites. HPLC-ICP-MS is the gold standard for this application, offering exceptional selectivity and sensitivity for the determination of individual arsenic species.
This document provides a comprehensive protocol for the quantification of an arsenic-based therapeutic agent, referred to as "this compound," along with its primary metabolites, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), in a biological matrix such as human plasma.
Experimental Protocols
A critical step for accurate quantification is the efficient extraction of the arsenic species from the sample matrix while preserving their chemical form.
-
Matrix: Human Plasma
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To a 500 µL aliquot of plasma in a polypropylene centrifuge tube, add 1.0 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.
-
The separation of arsenic species is achieved by anion-exchange chromatography, followed by sensitive detection using ICP-MS.
-
HPLC System: A biocompatible HPLC system with a quaternary pump and autosampler.
-
Guard Column: An appropriate anion-exchange guard column.
-
Analytical Column: Hamilton PRP-X100 Anion Exchange Column (4.1 x 250 mm, 10 µm).
-
Mobile Phase: 20 mM ammonium phosphate buffer, pH adjusted to 6.0 with ammonium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system and a collision/reaction cell.
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 0.9 L/min.
-
Collision Cell Gas: Helium at 4.5 mL/min to mitigate polyatomic interferences (e.g., ArCl⁺ on m/z 75).
-
Monitored m/z: 75 (As).
Data Presentation
The following table summarizes the quantitative performance characteristics of the HPLC-ICP-MS method for the analysis of "this compound" and its metabolites.
| Analyte | Retention Time (min) | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |
| DMA | 2.5 | 0.1 - 100 | 0.03 | 0.1 | 98.5 | 3.2 |
| MMA | 4.2 | 0.1 - 100 | 0.04 | 0.1 | 97.2 | 4.1 |
| This compound | 6.8 | 0.2 - 200 | 0.07 | 0.2 | 99.1 | 2.8 |
Mandatory Visualizations
Caption: Workflow for this compound quantification.
Caption: Hypothetical metabolic pathway of this compound.
Application Notes and Protocols: Asomate in Plant Pathology Research
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for scientific literature and data regarding the application of Asomate in plant pathology research has yielded limited information. The available evidence suggests that this compound is an organo-arsenic fungicide that is now largely considered obsolete.[1] Regulatory bodies in regions such as Great Britain and the European Union have not approved its use as a plant protection agent.[1] Consequently, modern research detailing its use, efficacy, and underlying mechanisms of action in plant pathology is scarce.
The data that can be found primarily consists of general information, such as its former use against a variety of fungal pests including powdery mildew, anthracnose, scab, sheath blight, and leaf blight on crops like cucurbits, apples, pears, rice, and soybeans.[1] However, specific quantitative data on its effectiveness, detailed experimental protocols, and insights into its impact on plant signaling pathways are not available in the contemporary scientific literature.
It is possible that the query intended to investigate a different compound, perhaps one with a similar-sounding name that is currently active in plant pathology research. For instance, Jasmonates are a well-studied class of plant hormones that play a crucial role in plant defense signaling pathways against various pathogens and pests.[2][3][4]
Should you be interested in the application of Jasmonates or any other specific compound in plant pathology research, please provide the corrected term. We would be pleased to generate detailed Application Notes and Protocols, complete with quantitative data tables, experimental methodologies, and signaling pathway diagrams as originally requested.
References
Application Notes and Protocols for In Vitro Fungicidal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to assessing the in vitro fungicidal activity of chemical compounds. While the initial focus of this inquiry was the fungicide Asomate, it is important to note that this compound is an obsolete organo-arsenic fungicide with limited publicly available data on its specific molecular mechanism of action and extensive quantitative efficacy.[1] Therefore, this document presents generalized yet detailed protocols applicable to the evaluation of novel or existing fungicidal agents, drawing upon established methodologies in mycology and fungicide screening.
The protocols outlined below are based on widely accepted methods such as broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as agar-based assays for assessing fungal growth inhibition.[2][3][4][5] These methods are fundamental in the preliminary stages of fungicide development and are crucial for understanding a compound's potency and spectrum of activity.
General Principles of In Vitro Fungicidal Testing
In vitro antifungal susceptibility testing is a cornerstone for the discovery and development of new antifungal agents.[5] The primary objectives of these assays are to determine the lowest concentration of a compound that inhibits fungal growth (fungistatic activity) and the lowest concentration that kills the fungus (fungicidal activity).[6] These determinations are typically accomplished through standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[2][5]
Key parameters measured in these assays include:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[5]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[7]
Data Presentation: Quantitative Fungicidal Activity
The following table is a template for summarizing quantitative data from in vitro fungicidal assays. Due to the lack of specific data for this compound, hypothetical values are provided for a generic test compound against common fungal pathogens to illustrate data presentation.
| Fungal Species | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Reference Fungicide MIC (µg/mL) | Reference Fungicide MFC (µg/mL) |
| Candida albicans | 8 | 32 | 0.5 | 2 |
| Aspergillus fumigatus | 16 | 64 | 1 | 4 |
| Trichophyton rubrum | 4 | 16 | 0.25 | 1 |
| Botrytis cinerea | 32 | >128 | 2 | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[2][3][5]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
-
For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC endpoint.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth. For some fungistatic compounds, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control may be used as the endpoint, which can be assessed visually or with a spectrophotometer.[4][5]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of a test compound that kills the fungal isolate.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well of the microdilution plate that shows no visible growth.
-
Spot the aliquot onto a sterile SDA or PDA plate.
-
Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the growth control spot.
-
The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.[7] An agent is generally considered fungicidal if the MFC is no more than four times the MIC.[6]
Visualizations
Experimental Workflow for MIC and MFC Determination
Caption: Workflow for MIC and MFC determination.
Conceptual Signaling Pathway for a Hypothetical Fungicide
The mode of action of many fungicides involves the disruption of essential cellular processes.[9] For instance, some fungicides interfere with cell wall biosynthesis, while others inhibit sterol synthesis in membranes or disrupt microtubule formation.[10][11] The following diagram illustrates a hypothetical mechanism of action for a fungicide that inhibits a key enzyme in a fungal signaling pathway, leading to cell death.
Caption: Hypothetical fungicidal mechanism of action.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Ecotoxicological Studies of Asomate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asomate is an organoarsenic fungicide containing a dithiocarbamate moiety. Due to its chemical structure, ecotoxicological assessment should consider the combined and independent effects of both the arsenical and dithiocarbamate components. Limited direct ecotoxicity data for this compound necessitates a comprehensive testing strategy based on its chemical class to evaluate its potential environmental risk.
These application notes provide a framework for designing and conducting ecotoxicology studies on this compound, drawing upon established international guidelines and knowledge of related compounds. The protocols outlined here are based on Organisation for Economic Co-operation and Development (OECD) and U.S. Environmental Protection Agency (EPA) guidelines, which are the standards for regulatory submission.
Chemical Identity of this compound:
| Property | Value |
| IUPAC Name | Arsenotrithious tris(dimethylcarbamodithioic) tris(thioanhydride) |
| CAS Number | 3586-60-5[1] |
| Molecular Formula | C9H18AsN3S6[1] |
| Molecular Weight | 435.57 g/mol [1] |
| Chemical Class | Organoarsenic Fungicide; Dimethyldithiocarbamate[2] |
Potential Ecotoxicological Profile
The ecotoxicity of this compound is predicted to be driven by two primary modes of action:
-
Arsenic Toxicity : Arsenic is a well-documented environmental toxicant. Its inorganic forms, arsenite (As(III)) and arsenate (As(V)), can induce oxidative stress, inhibit enzymes, and disrupt cellular respiration.[3][4] Organoarsenic compounds can be metabolized in organisms, potentially releasing more toxic inorganic forms.[5]
-
Dithiocarbamate Toxicity : Dithiocarbamates are known to be highly toxic to aquatic organisms. Their primary mode of action involves chelating essential metal ions and inhibiting a wide range of enzymes, particularly those with sulfhydryl groups.[6][7] This multi-site inhibitory action can disrupt critical cellular processes.
Given these properties, this compound is expected to pose a risk to a variety of non-target organisms in both aquatic and terrestrial ecosystems.
Experimental Design and Workflow
A tiered approach is recommended for the ecotoxicological evaluation of this compound. This begins with acute toxicity testing on a range of indicator species, followed by chronic and sublethal testing if significant acute toxicity is observed.
Caption: Tiered experimental workflow for this compound ecotoxicology studies.
Data Presentation: Ecotoxicity of Related Compounds
As direct data for this compound is limited, the following tables summarize acute and chronic toxicity data for representative organoarsenic and dithiocarbamate fungicides. This information can be used to estimate the potential toxicity of this compound and to guide concentration selection in experimental designs.
Table 1: Acute Ecotoxicity of Dithiocarbamate Fungicides
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Mancozeb | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.078 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 48 h | EC50 | 0.047 | [U.S. EPA Ecotox Database] | |
| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.032 | [U.S. EPA Ecotox Database] | |
| Maneb | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.19 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 48 h | EC50 | 0.15 | [U.S. EPA Ecotox Database] | |
| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.04 | [U.S. EPA Ecotox Database] | |
| Ziram | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.04 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 48 h | EC50 | 0.052 | [U.S. EPA Ecotox Database] | |
| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.023 | [U.S. EPA Ecotox Database] |
Table 2: Acute Ecotoxicity of Organoarsenic Compounds
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| MSMA | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 51 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 48 h | EC50 | 110 | [U.S. EPA Ecotox Database] | |
| Lemna gibba | 14 d | EC50 | 12 | [U.S. EPA Ecotox Database] | |
| Cacodylic Acid | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 22 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 48 h | EC50 | 43 | [U.S. EPA Ecotox Database] | |
| Selenastrum capricornutum | 96 h | EC50 | 2.4 | [U.S. EPA Ecotox Database] |
Table 3: Chronic Ecotoxicity of Dithiocarbamate and Organoarsenic Fungicides
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Mancozeb | Pimephales promelas (Fathead Minnow) | 33 d | NOEC | 0.0058 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 21 d | NOEC | 0.0049 | [U.S. EPA Ecotox Database] | |
| MSMA | Oncorhynchus mykiss (Rainbow Trout) | 28 d | NOEC | 10 | [U.S. EPA Ecotox Database] |
| Daphnia magna | 21 d | NOEC | 22 | [U.S. EPA Ecotox Database] |
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms of toxicity is crucial for interpreting ecotoxicological data and for developing more targeted assays.
Arsenic-Induced Oxidative Stress
Arsenic compounds are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA, and disrupt various signaling pathways.
Caption: Arsenic-induced oxidative stress pathway.
Dithiocarbamate Multi-Site Inhibition
Dithiocarbamates exert their toxicity through multiple mechanisms, making them potent, broad-spectrum biocides. Their ability to chelate metals and react with sulfhydryl groups disrupts numerous enzymatic and cellular processes.
Caption: Multi-site inhibitory action of dithiocarbamates.
Detailed Experimental Protocols
The following are detailed protocols for key ecotoxicology experiments based on OECD guidelines. These should be adapted based on the specific properties of this compound and the research questions being addressed.
Aquatic Ecotoxicology
Protocol 1: Fish, Acute Toxicity Test (Based on OECD Guideline 203) [8][9][10][11]
-
Objective: To determine the median lethal concentration (LC50) of this compound to a selected fish species over a 96-hour exposure period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Design:
-
A static, semi-static, or flow-through system can be used. A semi-static design with daily renewal of the test solutions is recommended for potentially unstable compounds like this compound.
-
At least five test concentrations in a geometric series (e.g., 0.1, 0.22, 0.46, 1.0, 2.2 mg/L) and a control group.
-
A minimum of 7 fish per concentration.
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (if necessary) and then prepare the test concentrations in dilution water.
-
Acclimate the fish to the test conditions for at least 12 hours.
-
Introduce the fish to the test vessels containing the respective test concentrations.
-
Observe the fish for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test, and daily in a semi-static design.
-
-
Data Analysis: Calculate the 96-hour LC50 with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202) [12][13]
-
Objective: To determine the median effective concentration (EC50) of this compound that immobilizes Daphnia magna over a 48-hour period.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Design:
-
Static test design.
-
At least five test concentrations in a geometric series and a control.
-
At least 20 daphnids per concentration, divided into four replicates of five.
-
-
Procedure:
-
Prepare test solutions in a suitable medium.
-
Introduce five daphnids into each test vessel containing the test solution.
-
Incubate the test vessels at 20 ± 1°C with a 16:8 hour light:dark cycle.
-
Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Calculate the 48-hour EC50 and its 95% confidence limits.
Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201) [2][14][15][16]
-
Objective: To determine the effect of this compound on the growth of a selected freshwater algal species.
-
Test Organism: Pseudokirchneriella subcapitata or another recommended algal species.
-
Test Design:
-
Static test with a duration of 72 hours.
-
At least five test concentrations and a control, with three replicates per concentration.
-
-
Procedure:
-
Prepare the test solutions in a nutrient-rich algal growth medium.
-
Inoculate each flask with a known concentration of exponentially growing algae.
-
Incubate the flasks under continuous illumination and constant temperature (21-24°C).
-
Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
-
Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition and yield, along with the No Observed Effect Concentration (NOEC).
Terrestrial Ecotoxicology
Protocol 4: Terrestrial Plant Test: Seedling Emergence and Seedling Growth (Based on OECD Guideline 208) [7][17][18][19][20]
-
Objective: To assess the effects of this compound on the emergence and early growth of terrestrial plants.
-
Test Organisms: At least three plant species, including both monocots and dicots (e.g., corn, soybean, and oat).
-
Test Design:
-
Test duration of 14-21 days after 50% emergence in the control group.
-
At least five application rates of this compound and a control.
-
The test substance can be incorporated into the soil or applied as a spray.
-
-
Procedure:
-
Prepare the treated soil at the desired application rates.
-
Plant a specified number of seeds in each pot.
-
Maintain the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and watering.
-
Record the number of emerged seedlings daily.
-
At the end of the test, assess for visual signs of phytotoxicity and measure shoot and root length and dry weight.
-
-
Data Analysis: Determine the EC50 for emergence and growth parameters, as well as the NOEC.
Protocol 5: Earthworm, Reproduction Test (Based on OECD Guideline 222) [1][4][21][22][23]
-
Objective: To assess the effects of this compound on the reproduction and survival of earthworms.
-
Test Organism: Eisenia fetida (adults).
-
Test Design:
-
Test duration of 8 weeks.
-
At least five concentrations of this compound mixed into an artificial soil and a control.
-
Four replicates per concentration, with 10 worms per replicate.
-
-
Procedure:
-
Prepare the artificial soil and mix in the test substance.
-
Introduce the adult earthworms into the test containers.
-
Maintain the containers at 20 ± 2°C with controlled lighting and moisture.
-
After 4 weeks, assess adult mortality and biomass.
-
Remove the adult worms and incubate the soil for another 4 weeks.
-
At the end of the 8 weeks, count the number of juvenile worms produced.
-
-
Data Analysis: Determine the LC50 for adult mortality, and the EC50 and NOEC for reproduction (number of juveniles).
Conclusion
The ecotoxicological assessment of this compound requires a systematic and tiered approach due to the lack of specific data. The protocols and data provided in these application notes offer a robust starting point for researchers to design and conduct studies that will generate the necessary information for a comprehensive environmental risk assessment. It is crucial to adhere to standardized guidelines and to consider the dual toxicity of the arsenical and dithiocarbamate components of the molecule.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 3. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 5. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. safenano.re.kr [safenano.re.kr]
- 13. fera.co.uk [fera.co.uk]
- 14. oecd.org [oecd.org]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. testinglab.com [testinglab.com]
- 19. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 20. ia801304.us.archive.org [ia801304.us.archive.org]
- 21. m.youtube.com [m.youtube.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
Application Notes and Protocols for Measuring Arsenate Uptake in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arsenic (As) is a highly toxic metalloid that poses a significant threat to agriculture and human health through contamination of soil and water.[1] Plants can absorb arsenic, primarily in the form of arsenate (As(V)) and arsenite (As(III)), from the environment.[2] Arsenate, being a chemical analog of phosphate, is readily taken up by plant roots through phosphate transport systems.[1][3][4] Understanding the mechanisms and quantifying the rate of arsenate uptake, translocation, and metabolism within plant tissues is crucial for developing strategies to mitigate arsenic accumulation in food crops and for advancing phytoremediation technologies.[1]
These application notes provide an overview of the primary methodologies and detailed protocols for measuring arsenate uptake and accumulation in plant tissues. The techniques covered range from the quantification of total arsenic to the speciation of different arsenic forms and real-time translocation imaging.
Section 1: Overview of Methodologies
Several analytical techniques are employed to measure arsenic in plant samples. The choice of method depends on the research question, whether it is to determine total arsenic concentration, identify different arsenic species, or to trace the pathway of uptake and translocation.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for determining the total concentration of arsenic in digested plant tissues.[5][6] It offers very low detection limits, making it ideal for trace element analysis.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for measuring total arsenic concentrations, often used when concentrations are expected to be higher.[7]
-
Atomic Absorption Spectrophotometry (AAS): A common and well-established method for quantifying total arsenic, often coupled with a hydride generation system to improve sensitivity.[5]
-
Liquid Chromatography - ICP-MS (LC-ICP-MS): This powerful combination allows for the separation and quantification of different arsenic species (e.g., arsenate As(V), arsenite As(III), MMA, DMA).[5][8] This is essential for understanding arsenic metabolism within the plant.
-
X-Ray Absorption Spectroscopy (XAS): A non-destructive technique used to determine the speciation and coordination of arsenic within intact, fresh, or hydrated plant tissues, providing in vivo information on metabolic processes.[7][9]
-
Radiotracer Imaging: Utilizes radioactive isotopes of arsenic, such as 73As or 76As, to non-invasively trace the real-time uptake, translocation, and distribution of arsenic within a living plant.[10][11]
Section 2: Detailed Experimental Protocols
Protocol 1: Sample Preparation for Total Arsenic Analysis
Principle: To accurately measure the total arsenic content, organic matter in the plant tissue must be completely broken down (digested) to release the arsenic into a solution, typically in its inorganic form.[12] Acid digestion is the most common method. Care must be taken to prevent the loss of volatile arsenic compounds.[12]
Materials:
-
Dried plant tissue (roots, shoots, leaves, grains)
-
Analytical balance
-
Trace-metal-grade concentrated nitric acid (HNO₃)
-
Trace-metal-grade hydrogen peroxide (H₂O₂) (30% or 50%)
-
Digestion vessels (e.g., Teflon bombs, glass digestion tubes)
-
Heating block or microwave digestion system
-
Volumetric flasks
-
Ultrapure deionized water
Procedure:
-
Harvesting and Washing: Harvest plant tissues and wash them thoroughly with deionized water to remove any soil particles or external contaminants. For root analysis, a more stringent washing with a salt solution (e.g., CaCl₂) may be needed to displace apoplastically bound arsenic.
-
Drying: Dry the plant samples in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.
-
Grinding: Grind the dried tissue into a fine, homogeneous powder using a mortar and pestle or a mechanical grinder.
-
Digestion: a. Weigh approximately 0.1 to 0.5 g of the dried powder into a clean digestion vessel. b. Add a specific volume of concentrated nitric acid (e.g., 5 mL). Allow the sample to pre-digest for several hours or overnight at room temperature. c. If using a heating block, place the vessel on the block and heat at a low temperature (e.g., 90°C) for at least one hour, then increase the temperature (e.g., 120-150°C) until the solution is clear and brownish NO₂ fumes are no longer produced. d. To complete the digestion of refractory organic matter, carefully add hydrogen peroxide dropwise to the hot solution.[12] e. Continue heating until the solution is clear and colorless.
-
Dilution: Allow the digest to cool completely. Quantitatively transfer the solution to a volumetric flask (e.g., 25 or 50 mL) and bring it to the final volume with ultrapure water.
-
Blank Preparation: Prepare a method blank by performing the entire digestion and dilution procedure without a plant sample to check for contamination.
Protocol 2: Quantification of Total Arsenic using ICP-MS
Principle: The prepared sample solution is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the arsenic atoms. The mass spectrometer then separates the arsenic ions based on their mass-to-charge ratio, and a detector quantifies them.
Materials:
-
ICP-MS instrument
-
Digested plant samples (from Protocol 1)
-
Arsenic calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L)
-
Internal standard solution (e.g., Germanium, Yttrium)
-
Tuning solution
Procedure:
-
Instrument Setup and Tuning: Turn on the ICP-MS and allow it to warm up as per the manufacturer's instructions. Perform a performance check and tune the instrument using a tuning solution to ensure optimal sensitivity and resolution.
-
Calibration: Prepare a series of calibration standards by diluting a certified arsenic stock solution. Run the standards from the lowest concentration to the highest to generate a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Sample Analysis: a. Introduce the digested sample solutions (including the method blank) into the ICP-MS. An internal standard is often mixed online with the sample to correct for matrix effects and instrument drift. b. The instrument will measure the intensity of the arsenic signal (at m/z 75).
-
Data Analysis: a. The instrument software will use the calibration curve to calculate the arsenic concentration in the analyzed solution (in µg/L). b. Calculate the final arsenic concentration in the original plant tissue (in mg/kg) using the following formula:
As Concentration (mg/kg) = (C × V) / W
Where:
-
C = Concentration from ICP-MS (µg/L or ppb)
-
V = Final volume of the digest (L)
-
W = Initial dry weight of the plant sample (kg)
-
Protocol 3: Arsenic Speciation using Ion Chromatography-ICP-MS (IC-ICP-MS)
Principle: To analyze different arsenic species, they must first be extracted from the plant tissue without altering their chemical form. The extract is then injected into an ion chromatography (IC) system, which separates the species based on their charge and affinity for the column. The separated species then flow directly into the ICP-MS for specific quantification.[8]
Materials:
-
IC system coupled to an ICP-MS
-
Fresh or frozen plant tissue
-
Extraction solution (e.g., a mixture of trifluoroacetic acid and water, or a phosphoric acid buffer)
-
Anion-exchange column for the IC
-
Mobile phase (e.g., ammonium nitrate or ammonium carbonate buffer)
-
Standards for As(III), As(V), MMA, and DMA
-
Centrifuge and/or sonicator
Procedure:
-
Extraction: a. Weigh a precise amount of fresh or freeze-dried plant powder. b. Add the extraction solution and homogenize the sample using a sonicator or shaker for a specified period (e.g., 1-2 hours). c. Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris. d. Filter the supernatant through a 0.22 µm filter to remove fine particles.
-
IC-ICP-MS Analysis: a. Set up the IC-ICP-MS system with the appropriate column and mobile phase to achieve separation of the target arsenic species. b. Create a mixed-species calibration curve by running standards containing known concentrations of As(III), As(V), MMA, and DMA. c. Inject the filtered plant extract into the system.
-
Data Analysis: a. The output will be a chromatogram showing distinct peaks for each arsenic species at different retention times. b. The software will integrate the area under each peak and use the calibration curves to quantify the concentration of each species in the extract. c. Calculate the concentration of each species in the original plant tissue, accounting for the initial weight and extraction volume.
Section 3: Data Presentation
Quantitative data from various studies on arsenate uptake are summarized below for comparison.
Table 1: Total Arsenic Concentration in Plant Tissues Under Arsenate Exposure.
| Plant Species | Tissue | As(V) Exposure | As Concentration (mg/kg dry wt) | Reference |
|---|---|---|---|---|
| Salsola kali (Tumbleweed) | Roots | 2 mg/L | 245 ± 19 | [7] |
| Stems | 2 mg/L | 30 ± 1 | [7] | |
| Leaves | 2 mg/L | 60 ± 3 | [7] | |
| Cucumis sativus (Cucumber) | Roots | 2 µM (pH < 4) | 124 | [9] |
| | Aerial Part | 2 µM (pH < 4) | ~5 |[9] |
Table 2: Kinetic Parameters for Arsenate Uptake in Rice Roots.
| Rice Variety Group | Parameter | Value | Reference |
|---|---|---|---|
| Aman (Wet Season) | Vmax (nmol g-1 FW h-1) | 132.9 ± 13.4 | [13] |
| Km (mM) | 0.0059 ± 0.0012 | [13] | |
| Boro (Dry Season) | Vmax (nmol g-1 FW h-1) | 97.0 ± 10.3 | [13] |
| | Km (mM) | 0.0063 ± 0.0026 |[13] |
Table 3: Arsenic Speciation in Holcus lanatus Tissues.
| Tissue | As Supply | P Supply | % of Total As as As(V) | % of Total As as As(III) | Reference |
|---|---|---|---|---|---|
| Roots | Increasing As(V) | Low (10 µM) | Decreased | Increased | [14] |
| Roots | Increasing As(V) | High (100 µM) | Higher than low P | Lower than low P | [14] |
| Shoots | Increasing As(V) | Low (10 µM) | Increased | Decreased | [14] |
| Shoots | Increasing As(V) | High (100 µM) | Higher than low P | Lower than low P |[14] |
Section 4: Mandatory Visualizations
Caption: Workflow for arsenic uptake analysis in plants.
Caption: Pathway of arsenate uptake and metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Negative Impacts of Arsenic on Plants and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic uptake and metabolism in plants [repository.rothamsted.ac.uk]
- 4. info.lundberg.com [info.lundberg.com]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A spectroscopic study of the impact of arsenic speciation on arsenic/phosphorous uptake and plant growth in tumbleweed (Salsola kali) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of arsenic species in water, soils and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 12. Determining Traces of Arsenic in Natural Materials - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Uptake Kinetics of Arsenic Species in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Distribution of Arsenate and Arsenite in Shoots and Roots of Holcus lanatus is Influenced by Arsenic Tolerance and Arsenate and Phosphate Supply - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asomate (Sodium Arsenite) as a Positive Control in Arsenic Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asomate, chemically known as sodium arsenite (NaAsO₂), is a trivalent inorganic arsenic compound widely recognized for its cytotoxic properties. Due to its well-characterized mechanisms of toxicity, which include the induction of oxidative stress and apoptosis, sodium arsenite serves as a reliable and reproducible positive control in in vitro and in vivo arsenic toxicity studies. These application notes provide a comprehensive overview of the use of sodium arsenite as a positive control, including its mechanisms of action, detailed experimental protocols for assessing its toxic effects, and quantitative data from various cell lines.
Mechanism of Action
Sodium arsenite exerts its toxicity through multiple pathways, primarily by inducing oxidative stress and triggering programmed cell death (apoptosis).
1. Induction of Oxidative Stress: Sodium arsenite treatment leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1] This increase in ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.[2][3] The generation of ROS is a key initiating event in arsenic-induced cytotoxicity.
2. Activation of Apoptotic Pathways: Sodium arsenite is a potent inducer of apoptosis. It activates several signaling cascades that converge on the execution of the apoptotic program. Key pathways involved include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Sodium arsenite activates stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5] Activation of the JNK and p38 pathways is linked to the induction of apoptosis.[5]
-
Caspase Activation: The apoptotic signaling cascade culminates in the activation of caspases, a family of proteases that execute the final stages of apoptosis. Sodium arsenite treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
Data Presentation: Quantitative Effects of Sodium Arsenite
The following tables summarize the quantitative effects of sodium arsenite on various cell lines, providing a reference for its use as a positive control.
Table 1: Cytotoxicity of Sodium Arsenite (IC50 Values)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Human Breast Cancer) | MTT | 24 | ~40-60 |
| Jurkat (Human T-cell Leukemia) | MTT | 24 | ~10-50 |
| OC3 (Oral Squamous Carcinoma) | MTT | 24 | ~10-100 |
| Neuro-2a (Mouse Neuroblastoma) | - | 24 | As(III) is five times more toxic than As(V)[6] |
| Astroglial-enriched cells | MTT | 24 | ~60 |
Table 2: Induction of Apoptosis by Sodium Arsenite
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Early + Late) |
| OC3 | 50 | 24 | Significant increase |
| OC3 | 100 | 24 | Significant increase[7] |
| Human Neutrophils | 80 | 18 | Significant increase |
| Human Neutrophils | 160 | 18 | Significant increase[8] |
Table 3: Induction of Oxidative Stress by Sodium Arsenite
| Cell Line | Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS |
| MCF-7 | 0.5-5 | - | Significant increase[2] |
| MA-10 (Mouse Leydig Tumor) | 10, 100 | - | Significant increase |
Experimental Protocols
Detailed methodologies for key experiments to assess sodium arsenite-induced toxicity are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Sodium arsenite (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of sodium arsenite in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of sodium arsenite. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Sodium arsenite
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of sodium arsenite for the appropriate duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Measurement of Intracellular ROS using DCFH-DA Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Sodium arsenite
-
DCFH-DA (10 mM stock solution in DMSO)
-
Serum-free culture medium
-
PBS
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.
-
Treatment: Treat the cells with sodium arsenite at the desired concentrations and for the specified time.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.[10]
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[10][12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.[10]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]
-
Data Analysis: Express the results as a percentage of the fluorescence of the untreated control cells.
Visualizations
Signaling Pathways
Caption: this compound-induced MAPK signaling pathway leading to apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for arsenic toxicity studies.
References
- 1. Effect of Sodium Arsenite on the Expression of Antioxidant Genes (SOD2 and CAT) in MCF-7 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium arsenite induces ROS generation, DNA oxidative damage, HO-1 and c-Myc proteins, NF-kappaB activation and cell proliferation in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arsenite-Induced Apoptosis in Cortical Neurons Is Mediated by c-Jun N-Terminal Protein Kinase 3 and p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. immunostep.com [immunostep.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Genotoxicity of Asomate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of genotoxicity is a critical component in the safety evaluation of any new chemical entity (NCE), such as Asomate. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations which may lead to cancer.[1] A comprehensive evaluation of a compound's genotoxic potential is required by regulatory agencies worldwide to ensure human safety.[2][3]
This document provides detailed application notes and standardized protocols for a tiered approach to assessing the genotoxicity of this compound. The recommended testing strategy aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[2][4] The core principle is a battery of in vitro and in vivo tests designed to detect the three main endpoints of genetic damage: gene mutation, clastogenicity (structural chromosomal aberration), and aneugenicity (numerical chromosomal aberration).[5]
Tier 1: In Vitro Genotoxicity Testing Battery
The initial stage of testing involves a battery of in vitro assays to identify any potential genotoxic hazards.[5] This battery is designed to be highly sensitive and to cover a broad range of genotoxic mechanisms.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method for detecting gene mutations, specifically point mutations, induced by a chemical.[4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if this compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Protocol: Ames Test (OECD TG 471)
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strains (e.g., WP2 uvrA)
-
This compound (test substance) dissolved in a suitable solvent
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 4-nitroquinoline-N-oxide, benzo[a]pyrene)
-
Negative/vehicle control
-
S9 metabolic activation system (post-mitochondrial fraction of liver homogenate from induced rodents)[6][7]
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare fresh cultures of the bacterial strains overnight. Prepare the S9 mix on the day of the experiment. Prepare serial dilutions of this compound.
-
Treatment (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or control), and 0.5 mL of the S9 mix (for metabolic activation) or buffer (without S9).
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
Data Presentation:
| This compound Concentration | Strain | S9 Activation | Mean Revertant Colonies ± SD | Fold Increase over Control |
| Vehicle Control | TA100 | - | 25 ± 5 | 1.0 |
| This compound (µ g/plate ) | TA100 | - | ||
| This compound (µ g/plate ) | TA100 | - | ||
| This compound (µ g/plate ) | TA100 | - | ||
| Positive Control | TA100 | - | 250 ± 20 | 10.0 |
| Vehicle Control | TA100 | + | 30 ± 6 | 1.0 |
| This compound (µ g/plate ) | TA100 | + | ||
| This compound (µ g/plate ) | TA100 | + | ||
| This compound (µ g/plate ) | TA100 | + | ||
| Positive Control | TA100 | + | 300 ± 25 | 10.0 |
(This table should be populated for each bacterial strain used)
Experimental Workflow for the Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Micronucleus Test
The in vitro micronucleus test detects chromosomal damage.[4] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)
Materials:
-
Mammalian cell line (e.g., CHO, V79, L5178Y, TK6, or human peripheral blood lymphocytes)
-
This compound dissolved in a suitable solvent
-
Positive controls (e.g., mitomycin C, colchicine)
-
Negative/vehicle control
-
S9 metabolic activation system
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells)
-
Culture medium, serum, and antibiotics
-
Fixative (e.g., methanol/acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture: Culture cells to an appropriate density.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Also include positive and negative controls.
-
Recovery: After exposure, wash the cells and incubate them in fresh medium. Add cytochalasin B to block cytokinesis. The total culture time should be approximately 1.5-2 normal cell cycles.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the slides with a DNA-specific stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.
Data Presentation:
| This compound Concentration (µM) | S9 Activation | No. of Binucleated Cells Scored | No. of Micronucleated Binucleated Cells | % Micronucleated Cells | CBPI |
| Vehicle Control | - | 2000 | 10 | 0.5 | 1.9 |
| This compound | - | 2000 | |||
| This compound | - | 2000 | |||
| This compound | - | 2000 | |||
| Positive Control | - | 2000 | 100 | 5.0 | 1.5 |
| Vehicle Control | + | 2000 | 12 | 0.6 | 1.8 |
| This compound | + | 2000 | |||
| This compound | + | 2000 | |||
| This compound | + | 2000 | |||
| Positive Control | + | 2000 | 120 | 6.0 | 1.4 |
Experimental Workflow for the In Vitro Micronucleus Test
Caption: Workflow for the In Vitro Micronucleus Test.
Tier 2: In Vivo Genotoxicity Testing
If this compound shows positive results in the in vitro battery, in vivo testing is necessary to determine if the genotoxic effects are expressed in a whole animal system.[8] In vivo assays account for the absorption, distribution, metabolism, and excretion (ADME) of the test substance.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is the in vivo counterpart to the in vitro micronucleus test and is the most widely used in vivo genotoxicity assay. It assesses chromosomal damage in the bone marrow of rodents.
Experimental Protocol: In Vivo Micronucleus Test (OECD TG 474)
Materials:
-
Rodents (mice or rats)
-
This compound
-
Positive controls (e.g., cyclophosphamide)
-
Negative/vehicle control
-
Fetal bovine serum
-
Acridine orange or other suitable stain
-
Microscope slides
Procedure:
-
Dosing: Administer this compound to the animals, typically via the clinical route of administration, at multiple dose levels. A common dosing regimen is two administrations 24 hours apart.
-
Sample Collection: Collect bone marrow from the femur or tibia at 24 and 48 hours after the final dose.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: Score at least 4000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
Data Presentation:
| Dose of this compound (mg/kg) | Animal ID | No. of PCEs Scored | No. of Micronucleated PCEs | % Micronucleated PCEs | PCE/(PCE+NCE) Ratio |
| Vehicle Control | 1 | 4000 | 8 | 0.20 | 0.55 |
| 2 | 4000 | 6 | 0.15 | 0.58 | |
| ... | |||||
| Low Dose | 1 | 4000 | |||
| 2 | 4000 | ||||
| ... | |||||
| Mid Dose | 1 | 4000 | |||
| 2 | 4000 | ||||
| ... | |||||
| High Dose | 1 | 4000 | |||
| 2 | 4000 | ||||
| ... | |||||
| Positive Control | 1 | 4000 | 80 | 2.00 | 0.30 |
| 2 | 4000 | 88 | 2.20 | 0.28 | |
| ... |
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9] It can be performed on various tissues from animals treated with a test substance.
Experimental Protocol: In Vivo Comet Assay (OECD TG 489)
Materials:
-
Rodents
-
This compound
-
Positive control (e.g., ethyl methanesulfonate)
-
Negative/vehicle control
-
Minced tissue (e.g., liver, stomach)
-
Lysis solution
-
Electrophoresis buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides pre-coated with agarose
-
Fluorescence microscope with appropriate software
Procedure:
-
Dosing: Administer this compound to animals as in the micronucleus test.
-
Tissue Collection: Collect target tissues at an appropriate time after dosing (typically 2-6 hours).
-
Cell Isolation and Lysis: Prepare a single-cell suspension from the tissue, embed the cells in agarose on a microscope slide, and lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a nucleoid.
-
Electrophoresis: Place the slides in an electrophoresis chamber with alkaline or neutral buffer. The electric field will pull the broken DNA fragments away from the nucleoid, forming a "comet tail."
-
Staining and Scoring: Stain the DNA and visualize it using a fluorescence microscope. Quantify the amount of DNA in the comet tail using image analysis software. Common metrics include % tail DNA, tail length, and tail moment.
Data Presentation:
| Dose of this compound (mg/kg) | Tissue | Animal ID | Mean % Tail DNA ± SD |
| Vehicle Control | Liver | 1 | 2.5 ± 1.0 |
| 2 | 2.8 ± 1.2 | ||
| ... | |||
| Low Dose | Liver | 1 | |
| 2 | |||
| ... | |||
| Mid Dose | Liver | 1 | |
| 2 | |||
| ... | |||
| High Dose | Liver | 1 | |
| 2 | |||
| ... | |||
| Positive Control | Liver | 1 | 25.0 ± 5.0 |
| 2 | 28.0 ± 6.0 | ||
| ... |
(This table should be populated for each tissue analyzed)
DNA Damage Response Signaling Pathway
Genotoxic agents like this compound, if they induce DNA damage, can activate complex cellular signaling pathways to arrest the cell cycle and initiate DNA repair or apoptosis. A key pathway involves the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases in response to DNA double-strand and single-strand breaks, respectively.
DNA Damage Response Pathway
Caption: A simplified DNA damage response signaling pathway.
Conclusion
The tiered approach outlined in these application notes provides a robust framework for assessing the genotoxic potential of this compound. A negative result in a well-conducted battery of in vitro and in vivo assays provides a high level of confidence in the genotoxic safety of the compound. Positive findings in any of these assays would necessitate further investigation into the mechanism of genotoxicity and a comprehensive risk assessment.
References
- 1. Genotoxicity - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. who.int [who.int]
- 4. gov.uk [gov.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Considerations for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. criver.com [criver.com]
Application Notes and Protocols for Induced Systemic Resistance (ISR) Studies Using Pseudomonas fluorescens WCS417r
A Note on "Asomate": Initial literature searches did not yield specific information on a compound or agent named "this compound" in the context of induced systemic resistance. Therefore, these application notes and protocols are based on a well-characterized and widely studied ISR-inducing agent, the rhizobacterium Pseudomonas fluorescens strain WCS417r, to provide a representative and detailed guide for researchers.
Application Notes
1. Introduction to Induced Systemic Resistance (ISR)
Induced Systemic Resistance (ISR) is a state of enhanced defensive capacity in plants triggered by beneficial microorganisms, such as certain strains of plant growth-promoting rhizobacteria (PGPR).[1][2] This resistance is systemic, meaning that localized induction in the roots can enhance resistance in distal, above-ground parts of the plant against a broad spectrum of pathogens and some insect herbivores.[1][3][4] Unlike Systemic Acquired Resistance (SAR), which is typically induced by pathogens and dependent on salicylic acid (SA), ISR is commonly mediated by signaling pathways that are dependent on jasmonic acid (JA) and ethylene (ET).[2][4][5][6][7][8]
Pseudomonas fluorescens WCS417r as a Model ISR Inducer
Pseudomonas fluorescens WCS417r is a non-pathogenic, root-colonizing bacterium that has been extensively used as a model organism to study ISR.[3][9] Colonization of plant roots by this bacterium primes the plant for a more rapid and robust activation of defense responses upon pathogen attack.[7] The ISR induced by P. fluorescens WCS417r has been shown to be effective against a variety of pathogens in different plant species, including Arabidopsis thaliana.[9][10]
2. Mechanism of Action and Signaling Pathway
The ISR pathway initiated by P. fluorescens WCS417r is independent of salicylic acid accumulation and the expression of pathogenesis-related (PR) genes, which are hallmarks of SAR.[6][9] Instead, it relies on the plant's sensitivity to jasmonic acid and ethylene.[5][6][11][12]
The signaling cascade can be summarized as follows:
-
Recognition: The plant roots recognize specific determinants on the surface of P. fluorescens WCS417r, such as the lipopolysaccharides (LPS).[3][9]
-
Signal Transduction: This recognition triggers a signaling cascade that requires components of the JA and ET signaling pathways.[5][11][12]
-
Systemic Signal: A signal is transmitted from the roots to the systemic tissues of the plant.
-
Priming: The systemic tissues are then "primed" for an enhanced defense response. This priming does not necessarily involve direct activation of defense genes but rather prepares the plant to respond more quickly and strongly to a subsequent pathogen challenge.[7]
Below is a diagram illustrating the signaling pathway of ISR induced by P. fluorescens WCS417r.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of P. fluorescens WCS417r-mediated ISR against various pathogens.
Table 1: Effect of P. fluorescens WCS417r on Disease Severity and Pathogen Growth in Arabidopsis thaliana
| Challenging Pathogen | Parameter Measured | Control (No WCS417r) | WCS417r Treatment | Percent Reduction | Reference |
| Pseudomonas syringae pv. tomato | Percentage of leaves with symptoms | 75% | 30% | 60% | [9] |
| Fusarium oxysporum f. sp. raphani | Percentage of diseased plants | 80% | 35% | 56% | [9] |
| Mamestra brassicae (herbivore) | Larval weight (mg) after 7 days | 15.2 | 9.8 | 35.5% | [11] |
Table 2: Expression of Defense-Related Genes in Arabidopsis thaliana upon Pathogen Challenge
| Gene | Treatment | Relative Expression Level (fold change) |
| PDF1.2 (JA/ET-responsive) | Control + Pathogen | 10 |
| WCS417r + Pathogen | 25 | |
| PR-1 (SA-responsive) | Control + Pathogen | 100 |
| WCS417r + Pathogen | 100 |
Note: The data in Table 2 are illustrative of the priming effect, where JA/ET-responsive genes are hyper-activated in ISR-induced plants upon pathogen attack, while SA-responsive genes are not significantly affected by the ISR induction itself.
Experimental Protocols
The following are detailed protocols for studying ISR using P. fluorescens WCS417r in the model plant Arabidopsis thaliana.
Protocol 1: Preparation of P. fluorescens WCS417r Inoculum
-
Culture Preparation: Streak P. fluorescens WCS417r from a glycerol stock onto King's B (KB) agar medium. Incubate at 28°C for 48 hours.
-
Inoculum Growth: Inoculate a single colony into 10 mL of KB liquid medium. Grow for 24 hours at 28°C with shaking at 200 rpm.
-
Cell Harvesting: Centrifuge the bacterial culture at 6,000 x g for 5 minutes.
-
Washing and Resuspension: Discard the supernatant and wash the bacterial pellet twice with sterile 10 mM MgSO4.
-
Concentration Adjustment: Resuspend the pellet in sterile 10 mM MgSO4 and adjust the optical density at 600 nm (OD600) to 1.0, which corresponds to approximately 10^9 colony-forming units (CFU)/mL. Prepare a final suspension of 10^7 CFU/mL for soil inoculation.
Protocol 2: Induction of ISR in Arabidopsis thaliana
-
Plant Growth: Sow Arabidopsis thaliana seeds (e.g., ecotype Col-0) in potting soil. Grow plants in a controlled environment chamber with a 10-hour light/14-hour dark cycle at 21°C.
-
Inoculation: At two weeks of age, apply 10 mL of the P. fluorescens WCS417r suspension (10^7 CFU/mL) to the soil of each plant. For control plants, apply 10 mL of sterile 10 mM MgSO4.
-
Incubation: Grow the plants for another 1-2 weeks to allow for root colonization and establishment of ISR.
Protocol 3: Pathogen Challenge Assay
-
Pathogen Preparation: Grow the pathogen, for example, Pseudomonas syringae pv. tomato DC3000, in KB liquid medium containing rifampicin (50 µg/mL) to an OD600 of 0.2 (approximately 10^8 CFU/mL).
-
Inoculation: Harvest and resuspend the pathogen in 10 mM MgSO4 to a final concentration of 10^5 CFU/mL. Infiltrate the bacterial suspension into the abaxial side of three to four fully expanded leaves per plant using a needless syringe.
-
Incubation: Place the inoculated plants in a high-humidity environment for 3-4 days to allow for disease development.
Protocol 4: Assessment of ISR
-
Disease Severity Scoring: At 3-4 days post-inoculation, score the disease symptoms on the inoculated leaves. This can be done by determining the percentage of leaves showing symptoms or by using a disease severity scale (e.g., 0 = no symptoms, 5 = severe chlorosis and necrosis).
-
Quantification of Pathogen Growth: To quantify bacterial growth in planta, collect leaf discs from the inoculated leaves at 0 and 3 days post-inoculation. Homogenize the leaf discs in 10 mM MgSO4, serially dilute the homogenate, and plate on KB agar with rifampicin. Count the number of colonies after 48 hours of incubation at 28°C to determine the CFU per unit leaf area.
Below is a diagram illustrating the experimental workflow.
References
- 1. Induced Systemic Resistance for Improving Plant Immunity by Beneficial Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced systemic resistance (ISR) in plants: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. Pseudomonas fluorescens WCS374r-Induced Systemic Resistance in Rice against Magnaporthe oryzae Is Based on Pseudobactin-Mediated Priming for a Salicylic Acid-Repressible Multifaceted Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. uu.nl [uu.nl]
- 9. scispace.com [scispace.com]
- 10. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 11. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uu.nl [uu.nl]
Troubleshooting & Optimization
Troubleshooting Asomate solubility in aqueous solutions
Welcome to the technical support resource for Asomate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with this compound solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a weakly basic compound with low intrinsic aqueous solubility. Its solubility is highly dependent on the pH of the solution. At neutral pH, the solubility is significantly lower than in acidic conditions.
Q2: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation in your this compound solution can be caused by several factors:
-
pH: The pH of your solution might be near or above the pKa of this compound, causing it to convert to its less soluble free base form.
-
Concentration: The concentration of this compound may have exceeded its solubility limit under the current experimental conditions (e.g., temperature, buffer).
-
Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Improper Dissolution: The compound may not have been fully dissolved initially.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
To enhance the solubility of this compound, consider the following approaches:
-
pH Adjustment: Lowering the pH of the solution to at least 2 pH units below the pKa of this compound will ensure it is in its more soluble protonated form.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or PEG 400 can significantly increase solubility. However, ensure the chosen co-solvent is compatible with your experimental system.
-
Excipients: Utilizing solubility-enhancing excipients like cyclodextrins can encapsulate the this compound molecule, improving its apparent solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution
Problem: A clear stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer (e.g., PBS at pH 7.4).
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability is observed in the biological activity of this compound across different experiments.
Potential Cause: This can be due to inconsistent amounts of soluble, active this compound being delivered to the cells. The compound may be precipitating in the cell culture medium over time.
Recommendations:
-
Solubility in Media: Pre-determine the solubility of this compound in your specific cell culture medium.
-
Serum Interaction: Be aware that this compound may bind to proteins in fetal bovine serum (FBS), which can affect its free concentration.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution immediately before each experiment.
Data & Protocols
This compound Solubility Data
The solubility of this compound was determined at 25°C in various buffer systems.
| pH | Buffer System | Solubility (µg/mL) |
| 3.0 | Citrate Buffer | > 1000 |
| 5.0 | Acetate Buffer | 150.7 |
| 7.4 | Phosphate Buffer | 5.2 |
| 9.0 | Borate Buffer | < 1.0 |
Experimental Protocol: Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH levels.
-
Equilibration: Add an excess amount of this compound powder to a vial containing a known volume of each buffer.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute as necessary, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Hypothetical Signaling Pathway of this compound
This compound is a hypothetical inhibitor of the tyrosine kinase "TK-1," which is a key component in the "Growth Factor Signaling Pathway." Inhibition of TK-1 by this compound blocks downstream signaling, leading to a reduction in cell proliferation.
Caption: this compound's mechanism of action in a signaling pathway.
Optimizing Asomate extraction from environmental samples
Welcome to the technical support center for Asomate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A: this compound is a steroidal sapogenin, a valuable bioactive compound found in various environmental samples. It serves as an important precursor in the synthesis of steroidal drugs. Degradation of this compound during extraction leads to reduced yields and the formation of impurities, which can complicate downstream processing and compromise the quality of the final product.[1]
Q2: What are the primary factors that lead to this compound degradation during extraction?
A: The main factors contributing to the degradation of this compound and other sapogenins during extraction are:
-
Harsh Acidic Conditions: Prolonged exposure to strong acids during hydrolysis can cause unwanted structural changes.[1]
-
High Temperatures: Elevated temperatures, especially in combination with acidic or alkaline conditions, can accelerate degradation reactions.[1]
-
Extended Extraction Times: Longer exposure to harsh extraction conditions increases the likelihood of degradation.[1]
-
Presence of Oxidizing Agents: Oxidative degradation can occur, particularly if the plant material or solvents contain impurities.[1]
-
Suboptimal Solvent Choice: The type and concentration of the solvent can impact the stability of this compound.[1]
Q3: Which extraction methods are commonly used for Asomates?
A: Classical solvent extraction methods like maceration, percolation, and Soxhlet extraction are still widely used.[2][3] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining popularity due to reduced extraction times and higher yields.[2][3] Ionic liquids and deep eutectic solvents (DESs) are also being explored as greener alternatives.[2][4]
Q4: How do I choose the right solvent for this compound extraction?
A: The choice of solvent is critical and depends on the polarity of the target this compound.[5][6] Ethanol and methanol are commonly used due to their effectiveness in dissolving saponins.[5][7] Often, an aqueous solution of these alcohols (e.g., 85% ethanol) provides higher extraction efficiency than the pure solvent, due to the principle of "like dissolves like" where the solvent polarity better matches the analyte.[8] The use of lower-grade solvents can introduce impurities that may trigger unwanted reactions and reduce analyte recovery.[9]
Q5: What analytical techniques are suitable for quantifying this compound concentrations?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the quantification of Asomates.[10] These techniques offer high sensitivity and selectivity.[11][12] Enzyme-Linked Immunosorbent Assay (ELISA) can also be used for high-throughput screening.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during this compound extraction, particularly when using Solid-Phase Extraction (SPE) for sample cleanup and concentration.
Problem 1: Low this compound Recovery
Low recovery is a frequent issue in SPE.[13] The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Select a sorbent with a retention mechanism that matches the polarity of your this compound. For nonpolar Asomates, use a reversed-phase cartridge. For polar variants, a normal-phase sorbent is more suitable.[13] |
| Insufficient Elution Solvent Strength | Increase the percentage of the organic solvent in your eluent or switch to a stronger solvent. For ionizable Asomates, adjust the pH of the elution solvent to neutralize the analyte and reduce its retention on the sorbent.[13] |
| Sample Overload | If the sample concentration is too high, the analyte may not fully bind to the sorbent.[14] Use a larger SPE cartridge or dilute the sample before loading.[15] |
| High Flow Rate During Loading | A flow rate that is too high can prevent the this compound from having sufficient time to interact with the sorbent.[9] Decrease the loading flow rate to allow for proper binding.[15][16] |
| Improper Cartridge Conditioning | Failure to properly wet the sorbent bed can lead to poor retention. Condition the column with an appropriate solvent like methanol or isopropanol, followed by an equilibration step with a solution similar in composition to your sample matrix.[15] |
| Analyte Eluting in Wash Step | The wash solvent may be too strong, causing premature elution of the this compound.[14] Decrease the strength of the wash solvent or reduce its volume.[14] |
Problem 2: Poor Reproducibility
Inconsistent results between experiments can be frustrating. Here are common causes and their fixes.
| Potential Cause | Recommended Solution |
| Cartridge Bed Drying Out | If the sorbent bed dries out before sample loading, it can lead to inconsistent interactions. Ensure the cartridge remains wetted throughout the process by re-activating and re-equilibrating if necessary.[13] |
| Inconsistent Flow Rates | Variations in flow rate during sample loading, washing, or elution can affect recovery and reproducibility.[14] Use a consistent vacuum or positive pressure, and aim for a flow rate of approximately 1-2 mL/min.[13][16] |
| Variability in Sample pH | The pH of the sample can significantly affect the solubility and retention of Asomates.[7] Ensure the pH of all samples is adjusted to a consistent, optimal value before extraction.[7] |
| Cross-Contamination | Reusing SPE cartridges can lead to carryover between samples. Use a new, single-use cartridge for each sample to avoid cross-contamination.[14] |
Problem 3: Impure this compound Extract
Co-elution of interfering substances with your this compound can impact downstream analysis.
| Potential Cause | Recommended Solution |
| Inadequate Wash Step | The wash step may not be sufficient to remove all interfering compounds. Optimize the wash solvent by increasing its strength or volume, ensuring it is strong enough to remove impurities but not the this compound.[14] |
| Leaching from SPE Cartridge | Contaminants from the cartridge itself can leach into the eluate. Pre-wash the cartridge with the elution solvent before the conditioning step to remove any potential interferences.[14] |
| Incorrect Solvent Grade | Using low-grade solvents can introduce impurities. Always use high-purity, HPLC-grade solvents for extraction and elution to minimize the risk of contamination.[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for extracting Asomates from solid environmental samples.
-
Sample Preparation: Dry the environmental sample (e.g., soil, plant material) and grind it to a fine powder to increase the surface area for extraction.
-
Solvent Selection: Based on the polarity of the target this compound, select an appropriate solvent. An 85% aqueous ethanol solution is often a good starting point for saponins.[8]
-
Extraction:
-
Place a known amount of the powdered sample into a glass vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 g/mL).[8]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a defined period (e.g., 75 minutes) at a controlled temperature (e.g., 50°C).[8] Note that excessive heat from sonication can degrade thermo-labile compounds.[2]
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound extract.
-
Purification: The crude extract can be further purified using techniques like Solid-Phase Extraction (SPE).
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol outlines the steps for cleaning up the crude this compound extract.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has an appropriate affinity for your this compound (e.g., C18 for nonpolar Asomates).
-
Conditioning: Activate the sorbent by passing 1-2 column volumes of a strong organic solvent (e.g., methanol) through the cartridge.[15]
-
Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of a solvent with a similar composition to your sample loading solution (e.g., deionized water).[15] Do not let the cartridge run dry.[13]
-
Sample Loading: Dissolve the crude extract in a weak solvent and load it onto the cartridge at a low flow rate (e.g., ≤ 1 mL/min) to ensure efficient binding.[16]
-
Washing: Pass a weak solvent over the cartridge to wash away any unbound impurities. The wash solvent should be strong enough to remove interferences but not the target this compound.[14]
-
Elution: Elute the bound this compound from the cartridge using a small volume of a strong solvent. Control the flow rate to 1-2 mL/min.[16]
-
Analysis: The collected eluate, containing the purified this compound, is now ready for quantitative analysis by methods such as HPLC or LC-MS/MS.
Data Presentation
Table 1: Influence of Extraction Parameters on this compound (Saponin) Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Solvent | 70% Methanol | High | 70% Ethanol | High | [4] |
| Ethanol Conc. | 45% | Lower | 85% | 2.39 mg/g (Max) | [8] |
| Temperature | 50°C | Optimal | 75°C | Effective for DES | [4][8] |
| Time | 75 min | Optimal | 89 min | Effective for DES | [4][8] |
| Solid-to-Solvent | 1:10 (g/mL) | Optimal | 0.05 g/mL | Effective for DES | [4][8] |
Table 2: Comparison of this compound (Saponin) Extraction Methods
| Extraction Method | Advantages | Disadvantages | Reference |
| Conventional Solvent | Simple, inexpensive equipment | Lower purity, may require extra purification | [6] |
| Pressurized Liquid (PLE) | High yield (20-30% increase) | Requires specialized equipment | [6] |
| Aqueous Two-Phase (ATPE) | Satisfactory yield | Requires specific reagents and equipment | [6] |
| Ultrasound-Assisted (UAE) | Reduced extraction time, higher yields | Can generate heat, potentially degrading compounds | [2] |
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting logic for low this compound recovery in SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of green deep eutectic solvent (DES) extraction of Chenopodium quinoa Willd. husks saponins by response surface methodology and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The extraction process of saponin extract. [greenskybio.com]
- 6. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. silicycle.com [silicycle.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. specartridge.com [specartridge.com]
How to minimize Asomate degradation during analysis
Technical Support Center: Asomate Analysis
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during analysis?
A1: The primary factors leading to the degradation of sensitive pharmaceutical compounds like this compound are exposure to light (photolysis), unsuitable pH conditions (hydrolysis), and reaction with oxygen (oxidation).[1][2] Temperature can also accelerate these degradation processes.[3] For instance, many pharmaceutical compounds, including those with functional groups like esters and amides, are known to degrade upon exposure to light or through acid- and base-catalyzed hydrolysis.[1][4]
Q2: How can I minimize this compound degradation during sample collection and storage?
A2: To maintain sample integrity from collection to analysis, several steps are crucial.[5]
-
Light Protection: Use amber or opaque collection vials to protect against photodegradation.[4][6] If transparent containers are necessary, wrap them in aluminum foil.
-
Temperature Control: Store samples at reduced temperatures, such as refrigeration (4°C) or freezing (-20°C to -80°C), to slow down chemical reactions.[6][7]
-
Inert Atmosphere: For analytes sensitive to oxidation, flushing sample containers with an inert gas like nitrogen or argon before sealing can be beneficial.[4][8]
-
Appropriate Containers: Use containers made of inert materials, like glass, that will not interact with the sample.[5][6]
Q3: What are the best practices for preparing this compound samples to ensure stability?
A3: Sample preparation is a critical stage where degradation can occur.
-
pH Control: If this compound is sensitive to pH, use buffers to maintain the pH within a stable range throughout the preparation process.[9]
-
Use of Stabilizers: For oxidation-prone compounds, adding antioxidants can be effective.[1][10] For analytes susceptible to enzymatic degradation in biological matrices, specific enzyme inhibitors may be necessary.
-
Minimize Exposure: Perform sample preparation steps under low light or yellow light conditions for photolabile compounds.[10] Keep samples on ice or in a refrigerated autosampler to minimize thermal degradation.[10]
-
Efficient Methods: Employ efficient extraction techniques like Solid-Phase Extraction (SPE) to quickly isolate the analyte from potentially harmful matrix components.[11]
Q4: Which analytical technique is recommended for this compound, and what are the optimal conditions?
A4: High-Performance Liquid Chromatography (HPLC) is a common and suitable technique for analyzing pharmaceutical compounds. For a sensitive compound like this compound, a reversed-phase HPLC method with UV or Mass Spectrometry (MS) detection is often preferred.
-
Mobile Phase: The pH of the mobile phase should be optimized for analyte stability and retention. Use high-purity, HPLC-grade solvents to minimize baseline noise and potential reactions with impurities.[12]
-
Column: A C18 column is a versatile choice for reversed-phase chromatography.[13] Using columns with smaller particle sizes or core-shell technology can increase efficiency, leading to sharper peaks and improved sensitivity.
-
Detection: If this compound has a UV chromophore, UV detection is appropriate. Select a wavelength that maximizes sensitivity for this compound while minimizing interference.[13] For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method.[13]
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of this compound
This issue often points to analyte loss during sample preparation or analysis.[14]
| Potential Cause | Recommended Solution |
| Degradation during Extraction | Work under light-protected conditions (amber glassware).[14] Use chilled solvents and keep samples on ice to reduce thermal degradation.[10] Add antioxidants if oxidative degradation is suspected.[14] |
| pH-driven Instability | Ensure the pH of all solutions (samples, buffers, mobile phase) is within the known stability range for this compound. Use appropriate buffers to maintain pH.[9][15] |
| Incomplete Elution from SPE | The elution solvent may be too weak. Increase the percentage of the organic solvent or switch to a stronger solvent (e.g., from methanol to acetonitrile) to ensure complete elution from the SPE cartridge.[16][17] |
| Adsorption onto Surfaces | Analyte may be adsorbing to plasticware or the HPLC column. Using silanized glass vials or switching to a different column chemistry may help. An analyte-silanol interaction is a possible cause of recovery problems.[16] |
Problem: Appearance of Extra Peaks in the Chromatogram
The presence of unexpected peaks often indicates the formation of degradants.
| Potential Cause | Recommended Solution |
| Photodegradation | Compare a sample prepared under normal light with one prepared entirely in the dark or under red/yellow light. A reduction in the extra peaks in the protected sample confirms photodegradation. Use amber autosampler vials. |
| On-Column Degradation | The mobile phase pH or composition may be causing degradation on the analytical column. Adjust the mobile phase pH to a more neutral or stable range for the analyte. |
| Oxidation | Sparging the mobile phase with helium or preparing it fresh daily can reduce dissolved oxygen. If using an electrochemical detector, this is particularly important. |
| Contaminated Solvents | Impurities in solvents can react with the analyte or appear as extra peaks, especially in gradient elution. Use high-purity, HPLC-grade solvents and prepare mobile phases fresh.[12] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol determines the stability of this compound under various stress conditions (pH, light, temperature).
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition Samples:
-
pH Stress: Dilute the stock solution in buffered solutions at various pH levels (e.g., pH 2, pH 7, pH 10) to a final concentration of 10 µg/mL.
-
Photolytic Stress: Expose a 10 µg/mL solution (at a stable pH) to a calibrated light source (e.g., UV lamp at 254 nm) or natural sunlight for a defined period (e.g., 24 hours). Prepare a control sample protected from light by wrapping the vial in aluminum foil.
-
Thermal Stress: Store a 10 µg/mL solution (at a stable pH) at an elevated temperature (e.g., 60°C) for a defined period. Keep a control sample at the recommended storage temperature (e.g., 4°C).
-
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition and the control samples.
-
HPLC Analysis: Analyze all aliquots immediately using a validated, stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. A loss of >10% is typically considered significant degradation. Plot the percentage of remaining this compound against time for each condition.
Table 1: Hypothetical Stability Data for this compound
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradant Peaks |
| Control (4°C, Dark) | 24 | 99.5% | No |
| pH 2 (25°C, Dark) | 24 | 75.2% | Yes, 1 major peak |
| pH 7 (25°C, Dark) | 24 | 98.9% | No |
| pH 10 (25°C, Dark) | 24 | 60.1% | Yes, 2 major peaks |
| Light Exposure (25°C) | 24 | 45.5% | Yes, multiple peaks |
| Thermal (60°C, Dark) | 24 | 82.0% | Yes, 1 major peak |
Visualizations
Caption: Analytical workflow highlighting critical steps to maintain this compound stability.
Caption: A logical guide for troubleshooting low analyte recovery.
Caption: Major chemical degradation pathways for a sensitive analyte.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Forced Degradation – Home [pharmatechassociates.com]
- 3. Pharmaceutical Degradation | PPTX [slideshare.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. fiveable.me [fiveable.me]
- 7. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 8. Sample and Reagent Storage and Stability [scioninstruments.com]
- 9. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 10. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 11. fiveable.me [fiveable.me]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. welchlab.com [welchlab.com]
- 15. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.
Q2: What are the common signs of matrix effects in my data?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
-
Shifts in retention time.[4]
Q3: Which types of samples are most susceptible to matrix effects?
Complex biological matrices are highly susceptible to significant matrix effects.[1] These include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.[1]
-
Plant extracts: Crude or partially purified extracts.[1]
-
Herbal formulations: For example, traditional medicines.[1]
Phospholipids are a major contributor to matrix effects in biological samples as they are a primary component of cell membranes and often co-extract with analytes.[5][6]
Q4: How can I quantitatively assess the extent of matrix effects?
The post-extraction spike method is a common approach to quantify matrix effects.[7][8] This involves comparing the response of an analyte in a pure solution to the response of the analyte spiked into a blank matrix extract.[7][8] A value of 100% indicates no matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[2] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
Issue: I am observing poor reproducibility and inaccurate quantification.
This is a classic sign of matrix effects. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a matrix effect assessment using the post-extraction spike method.
-
Rationale: This will confirm if the variability is due to matrix interference and quantify the extent of ion suppression or enhancement.[7]
Step 2: Optimize Sample Preparation
-
Action: Enhance your sample clean-up procedure. If you are using a simple protein precipitation, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]
-
Rationale: These methods are more effective at removing interfering matrix components, such as phospholipids, before they enter the mass spectrometer.[5]
Step 3: Refine Chromatographic Separation
-
Action: Adjust your HPLC/UHPLC method to better separate your analyte from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or flow rate.[10]
-
Rationale: Increasing the chromatographic resolution between your analyte and interfering compounds will reduce their impact on ionization.
Step 4: Implement an Internal Standard Strategy
-
Action: Use a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of your analyte.[2] The IS should be added to the sample at the beginning of the sample preparation process.
-
Rationale: The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal for quantification, you can compensate for variations in ionization efficiency.[11]
The following diagram illustrates a general troubleshooting workflow:
Caption: A logical workflow for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) for a target analyte in a specific biological matrix.
Materials:
-
Analyte standard solution of a known concentration.
-
Blank matrix (e.g., plasma, urine) free of the analyte.
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the analyte into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix at the same three concentrations before initiating the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate ME, RE, and PE using the following formulas:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Interpretation of Results:
| Parameter | Value | Interpretation |
| Matrix Effect (ME) | > 100% | Ion Enhancement |
| = 100% | No Matrix Effect | |
| < 100% | Ion Suppression | |
| Recovery (RE) | < 85% | Inefficient extraction |
| Process Efficiency (PE) | < 85% | Analyte loss during sample prep and/or ion suppression.[1] |
Protocol 2: Phospholipid Removal using HybridSPE
Objective: To reduce matrix effects caused by phospholipids from plasma or serum samples.
Materials:
-
HybridSPE-Phospholipid plate
-
Plasma or serum sample
-
1% Formic acid in acetonitrile
-
Collection plate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Add 100 µL of plasma or serum to the HybridSPE plate.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Apply a vacuum to the plate to pull the supernatant through the HybridSPE media and into the collection plate. The phospholipids are retained by the stationary phase.
-
Evaporation and Reconstitution: Evaporate the collected filtrate to dryness and reconstitute in a suitable mobile phase for LC-MS analysis.
The following diagram illustrates the workflow for phospholipid removal:
Caption: Workflow for phospholipid removal from biological samples.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation | Propranolol | Plasma | 25 (75% suppression) | [5] |
| HybridSPE-Phospholipid | Propranolol | Plasma | ~100 (minimal suppression) | [5] |
| Dilution and Filtration | Unspecified | Urine | 65.98 (34.02% suppression) | [2] |
Table 2: Strategies to Mitigate Matrix Effects
| Strategy | Approach | Key Advantage | Considerations |
| Sample Preparation | Protein Precipitation, LLE, SPE | Removes interfering matrix components.[9] | May not remove all interferences; potential for analyte loss. |
| Chromatography | Optimize mobile phase, gradient, column | Separates analyte from interfering compounds.[10] | May increase run time. |
| Internal Standards | Use of SIL-IS | Compensates for ionization variability.[2] | SIL-IS can be expensive and are not always available.[2] |
| Standard Addition | Calibration curve in the sample matrix | Compensates for matrix effects for any analyte.[2] | Time-consuming and requires a larger sample volume.[8] |
| Dilution | Dilute the sample | Reduces the concentration of matrix components.[2] | Only feasible for assays with high sensitivity.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Research Portal [ub-ir.bolton.ac.uk]
- 11. youtube.com [youtube.com]
Technical Support Center: Ensuring the Stability of Asomate Standard Solutions
For researchers, scientists, and professionals in drug development, the accuracy and reliability of experimental results are paramount. The stability of standard solutions, such as those containing Asomate, is a critical factor that can significantly impact the validity of analytical measurements. This technical support center provides a comprehensive guide to understanding and improving the stability of this compound standard solutions, offering troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Degradation of this compound Standard Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Consistently low analytical response or concentration. | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions: Prepare new stock and working solutions from a fresh lot of this compound solid material, if possible.2. Verify solvent quality: Ensure the solvent used for dissolution is of high purity, free from contaminants, and appropriately degassed to remove dissolved oxygen.3. Optimize storage conditions: Store solutions at the recommended temperature (typically 2-8°C), protected from light, and in tightly sealed, inert containers.[1][2] |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Conduct a forced degradation study: Expose the this compound solution to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying the peaks corresponding to degradants.[1]2. Review solution pH: The dithiocarbamate ligands in this compound can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of the solution is controlled, ideally within a neutral range, unless otherwise specified for a particular analytical method.3. Protect from light: Photodegradation can be a concern for many organic molecules. Store solutions in amber vials or protect them from direct light exposure.[1] |
| Precipitate formation in the solution. | Poor solubility or chemical reaction. | 1. Verify solubility: Confirm the solubility of this compound in the chosen solvent at the prepared concentration. Sonication may aid in dissolution, but avoid excessive heating.2. Check for container interactions: Ensure the container material (e.g., glass, polypropylene) is compatible with this compound and the solvent.[3]3. Evaluate buffer compatibility: If using a buffered solution, be aware that certain buffer components can catalyze degradation or cause precipitation.[3][4] |
| Inconsistent results between different preparations of the same standard. | Variability in solution preparation and handling. | 1. Standardize the preparation protocol: Ensure a consistent and detailed Standard Operating Procedure (SOP) is followed for every preparation, including weighing, dissolution, and dilution steps.2. Use calibrated equipment: Verify the calibration of balances, pipettes, and other volumetric glassware.3. Minimize handling time: Prepare solutions promptly and minimize the time they are left at room temperature or exposed to ambient conditions before analysis or storage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard solutions?
A1: While specific data for this compound is limited, organoarsenic compounds are often soluble in organic solvents. A high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or a suitable alcohol is a reasonable starting point for stock solutions. For aqueous working solutions, the choice of buffer is critical and should ideally be in the slightly acidic to neutral pH range, pending experimental validation for your specific assay conditions.[2]
Q2: What are the ideal storage conditions for this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or lower is recommended to minimize freeze-thaw cycles.[2]
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: Store in tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen), which could lead to oxidative degradation. Purging the headspace with an inert gas like nitrogen or argon before sealing can further enhance stability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which contains arsenic-sulfur and carbon-sulfur bonds, potential degradation pathways for this compound include:
-
Hydrolysis: The dithiocarbamate ligands are susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the arsenic-sulfur bonds.
-
Oxidation: The sulfur atoms and the arsenic atom can be susceptible to oxidation, particularly if the solution is exposed to air or oxidizing contaminants.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[1]
Q4: How can I monitor the stability of my this compound standard solution over time?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be used.[5][6] To monitor stability:
-
Analyze the freshly prepared standard solution to establish an initial concentration and purity profile.
-
Store the solution under the desired conditions.
-
Periodically re-analyze the solution at set time points (e.g., 1, 3, 7, 14, and 30 days).
-
Monitor for a decrease in the main this compound peak area and the appearance of new peaks that may correspond to degradation products. The solution is considered stable as long as the concentration remains within an acceptable range (e.g., 98-102% of the initial value) and no significant degradation products are observed.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Amber glass vial with a PTFE-lined cap
-
Pipettes and sterile filter tips
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of DMSO to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a short duration or sonicate the solution for 5-10 minutes in a water bath at room temperature to aid dissolution.
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Add DMSO to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
Protocol 2: Stability Testing of this compound Working Solution
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate diluent (e.g., mobile phase for HPLC analysis)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a working solution of this compound at a relevant concentration (e.g., 10 µg/mL) by diluting the stock solution with the chosen diluent.
-
Divide the working solution into several amber HPLC vials, filling them to minimize headspace.
-
Analyze one vial immediately (Time 0) to determine the initial concentration and purity.
-
Store the remaining vials under the desired storage conditions (e.g., 2-8°C, protected from light).
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve one vial and allow it to equilibrate to room temperature.
-
Analyze the sample by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area of this compound and observe any new peaks. Calculate the percentage of this compound remaining relative to the initial concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Logical troubleshooting guide for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. scilit.com [scilit.com]
Technical Support Center: Asomate Interference in Cellular Toxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the compound Asomate in cellular toxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with our cell-based assays?
A1: this compound is an investigational compound with potent antioxidant and reducing properties. Its chemical nature can lead to interference in common cytotoxicity assays through several mechanisms:
-
Direct Reduction of Assay Reagents: Many colorimetric and fluorometric assays, such as those using tetrazolium salts (e.g., MTT) or resazurin, rely on cellular reduction. This compound can directly reduce these substrates, leading to a false-positive signal for cell viability or, conversely, mask a cytotoxic effect.
-
Generation of Reactive Oxygen Species (ROS): Under certain conditions, particularly in the presence of transition metals, this compound can undergo auto-oxidation, leading to the production of hydrogen peroxide (H₂O₂) and other ROS. This can induce cytotoxicity that is not a direct effect of the compound on its intended target.[1][2][3]
-
Interaction with Assay Components: this compound may interact with enzymes like lactate dehydrogenase (LDH) released from damaged cells, potentially inhibiting their activity and leading to an underestimation of cytotoxicity in LDH-based assays.[4][5]
-
Optical Interference: If this compound has inherent color or fluorescence, it can interfere with absorbance or fluorescence readings, respectively.
Q2: We are observing increased "cell viability" at high concentrations of this compound in our MTT assay. Is this a real effect?
A2: It is highly unlikely to be a true increase in cell viability. This is a classic sign of assay interference. The MTT assay measures the reduction of a yellow tetrazolium salt to a purple formazan product by cellular dehydrogenases. This compound, being a reducing agent, can directly reduce the MTT reagent in a cell-free environment. This leads to an increased absorbance reading that is independent of cell number or metabolic activity, thus giving a false impression of high viability.[4][6][7] It is crucial to run appropriate controls to confirm this interference (see Troubleshooting Guide below).
Q3: Our LDH assay results with this compound are inconsistent with other cytotoxicity data. What could be the cause?
A3: Discrepancies between LDH and other cytotoxicity assays when testing this compound can arise from several factors. The LDH assay measures the activity of lactate dehydrogenase released from cells with compromised membrane integrity. This compound could potentially interfere by:
-
Inhibiting LDH Enzyme Activity: The compound might directly interact with the LDH enzyme, reducing its catalytic activity and leading to an underestimation of cell death.[4][5]
-
Interfering with the Colorimetric Readout: The LDH assay involves a coupled enzymatic reaction that produces a colored formazan. This compound's reducing properties could interfere with this secondary reaction.
It's also important to consider that different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity), and the kinetics of these events can differ.[8][9]
Q4: Can this compound's antioxidant properties mask a real cytotoxic effect of another compound we are co-incubating?
A4: Yes, this is a significant possibility. If the co-incubated compound's mechanism of toxicity involves the induction of oxidative stress, this compound's potent antioxidant properties could neutralize the reactive oxygen species, thereby masking the cytotoxic effect. It is important to understand the mechanism of action of both compounds when interpreting results from co-incubation studies.
Troubleshooting Guides
Issue 1: Suspected Interference in MTT or Resazurin-Based Assays
Symptoms:
-
Increased signal (higher apparent viability) at higher concentrations of this compound.
-
High background signal in wells containing this compound without cells.
-
Discrepancy with results from non-metabolic assays (e.g., cell counting, LDH).
Troubleshooting Steps:
-
Cell-Free Control:
-
Prepare a multi-well plate with your standard cell culture medium but without cells.
-
Add this compound at the same concentrations used in your cellular experiment.
-
Add the MTT or resazurin reagent and incubate for the standard duration.
-
Measure the absorbance or fluorescence. A significant signal in the absence of cells confirms direct reduction of the reagent by this compound.
-
-
Use an Alternative Assay:
-
Switch to an assay that does not rely on cellular reduction. Good alternatives include:
-
LDH Release Assay: Measures membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures cellular ATP levels, a marker of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Direct Cell Counting: Using a hemocytometer with a viability dye like trypan blue or an automated cell counter.
-
-
-
Data Normalization:
-
If you must use a reductase-based assay, you can attempt to correct for the interference.
-
Subtract the signal from the cell-free control (step 1) from the signal obtained in the wells with cells for each concentration of this compound. However, be aware that this correction assumes the interference is purely additive and may not be entirely accurate.
-
Issue 2: Inconsistent or Unexpectedly Low Cytotoxicity in LDH Assays
Symptoms:
-
Lower than expected cytotoxicity compared to other methods like microscopy or ATP assays.
-
High variability in LDH release measurements.
Troubleshooting Steps:
-
LDH Activity Control:
-
Perform a cell-free experiment to test if this compound inhibits LDH activity.
-
Add a known amount of purified LDH (or lysate from a known number of cells) to wells containing different concentrations of this compound in culture medium.
-
Add the LDH assay reagents and measure the signal. A decrease in signal with increasing this compound concentration indicates enzyme inhibition.
-
-
Positive Control Check:
-
Ensure your positive control for cytotoxicity (e.g., a known toxin or lysis buffer) is showing the expected high level of LDH release. This confirms the assay is working correctly in the absence of your test compound.
-
-
Consider Assay Kinetics:
-
LDH release is a later event in some forms of cell death compared to, for example, a drop in ATP levels. You may need to adjust the incubation time with this compound to capture the peak LDH release.
-
Quantitative Data Summary
The following tables present hypothetical data illustrating this compound's interference in common cytotoxicity assays.
Table 1: this compound Interference in the MTT Assay (Cell-Free Conditions)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 (Vehicle Control) | 0.05 ± 0.01 |
| 10 | 0.15 ± 0.02 |
| 50 | 0.45 ± 0.04 |
| 100 | 0.85 ± 0.06 |
| 200 | 1.50 ± 0.10 |
Table 2: Comparison of IC50 Values for a Known Toxin (Compound X) in the Presence of this compound
| Assay Type | Compound X IC50 (µM) | Compound X + 50 µM this compound IC50 (µM) |
| MTT Assay | 10.2 | > 200 (Masked) |
| LDH Release Assay | 12.5 | 11.8 |
| ATP Assay (CellTiter-Glo®) | 8.9 | 9.3 |
Experimental Protocols
Protocol 1: Cell-Free MTT Assay Interference Test
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Prepare a positive control for MTT reduction, such as dithiothreitol (DTT), at a known concentration.
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in assays.
References
- 1. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for redox cycling of lawsone (2-hydroxy-1,4-naphthoquinone) in the presence of the hypoxanthine/xanthine oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asomate Handling and Disposal
This guide provides best practices for the safe handling and disposal of Asomate, an organoarsenic fungicide. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during the handling and use of this compound in a laboratory setting.
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: this compound is an organoarsenic compound and is considered a highly hazardous pesticide.[1] The primary hazards stem from its arsenic content, which makes it toxic if ingested, inhaled, or absorbed through the skin. Organoarsenic compounds can cause a range of health effects, and dithiocarbamates, as a class, can be irritating to the skin and eyes.[2]
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: Due to its hazardous nature, stringent adherence to PPE protocols is mandatory. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Q3: How should this compound be stored in the laboratory?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids. The container should be tightly sealed and clearly labeled as "Highly Toxic" and "Organoarsenic Compound."
Q4: What should I do in case of an accidental spill of this compound?
A4: In the event of a spill, immediately evacuate the area and prevent others from entering. If it is safe to do so, and you are trained in hazardous material cleanup, wear appropriate PPE and contain the spill using an absorbent material suitable for chemical spills. The contaminated material should be collected in a sealed, labeled container for hazardous waste disposal. Do not use water to clean up a spill of the solid compound, as this could lead to wider contamination.
Q5: What are the signs of this compound exposure?
A5: Symptoms of exposure to organoarsenic compounds can include skin irritation, nausea, vomiting, and abdominal pain. Chronic exposure can lead to more severe health issues. If you suspect exposure, seek immediate medical attention and consult the material's Safety Data Sheet (SDS) if available.
Experimental Procedures
Q6: I am dissolving this compound for an experiment. Are there any solvents I should avoid?
A6: Dithiocarbamates are generally unstable in acidic solutions.[1][3] Contact with acidic plant juices or acidic solvents can cause rapid decomposition into carbon disulfide and the corresponding amine.[4] Therefore, using acidic solvents should be avoided unless the experimental protocol specifically requires it, and all necessary safety precautions for handling flammable and toxic decomposition products are in place.
Q7: My experiment with this compound is not yielding the expected results. Could the compound have degraded?
A7: Yes, degradation is a possibility. Dithiocarbamates can be sensitive to light, heat, and moisture.[1] Ensure that the compound has been stored correctly. If the compound's purity is in doubt, it may be necessary to use analytical methods to confirm its integrity before proceeding with further experiments.
Quantitative Data
| Property | Value | Source |
| Chemical Name | Tris(dimethyldithiocarbamato)arsenic(III) | N/A |
| Synonyms | This compound, Azomat, TDDA | [5] |
| Molecular Formula | C₉H₁₈AsN₃S₆ | [6] |
| Molecular Weight | 435.57 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Stability | Unstable in acidic conditions.[1][3] | N/A |
| Decomposition Products | Carbon disulfide and dimethyldithiocarbamic acid amine.[4] | N/A |
Experimental Protocols
Protocol 1: General Handling of this compound in a Research Laboratory
-
Preparation: Before handling this compound, ensure you are in a designated area for hazardous materials and have immediate access to a safety shower and eyewash station.
-
Personal Protective Equipment (PPE): Don all required PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Containment: All weighing and solution preparation must be performed inside a certified chemical fume hood.
-
Weighing: Use a dedicated, clean spatula and weighing vessel. Tare the balance with the vessel before adding the this compound powder. Handle the powder gently to avoid creating dust.
-
Dissolving: Add the weighed this compound to the desired solvent in a suitable container within the fume hood. Cap the container and mix gently until dissolved.
-
Cleanup: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
-
Handwashing: Wash your hands thoroughly with soap and water after removing your gloves.
Protocol 2: Neutralization and Disposal of this compound Waste
Note: This is a general guideline. Always consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Chemical Neutralization (for liquid waste): Due to the instability of dithiocarbamates in acidic conditions, a potential neutralization method involves controlled acidification.
-
Warning: This process will generate toxic and flammable carbon disulfide. This procedure must be performed in a chemical fume hood.
-
Slowly add a dilute acid (e.g., 1M HCl) to the aqueous this compound waste solution while stirring.
-
Monitor the reaction and ensure adequate ventilation to handle the off-gassing of carbon disulfide.
-
The resulting solution will still contain arsenic and must be disposed of as hazardous arsenic waste.
-
-
Final Disposal: All neutralized and un-neutralized this compound waste must be disposed of through your institution's hazardous waste management program. Do not pour any this compound waste down the drain.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. Cobalt tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 3. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arsenic diethyldithiocarbamate | C15H30AsN3S6 | CID 15773246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Asomate Dose-Response Curve Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Asomate in fungal cultures. The information is designed to address common challenges encountered during the refinement of dose-response curves. For the purposes of this guide, this compound is considered a representative dithiocarbamate fungicide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound, as a dithiocarbamate fungicide?
A1: Dithiocarbamates, like this compound, are classified as multi-site activity fungicides.[1] They interfere with a variety of biological processes within fungal cells simultaneously.[1] Their high reactivity allows them to inhibit metal-dependent enzymes and sulfhydryl enzyme systems.[1] This broad-spectrum action can include interference with mitochondrial activity and oxidative stress induction.[1][2]
Q2: What is a dose-response curve and why is it important in my this compound experiments?
A2: A dose-response curve illustrates the relationship between the concentration of a drug (like this compound) and the observed biological effect on a fungus.[3] These curves are typically sigmoidal in shape when plotted on a semi-logarithmic scale.[3][4] They are crucial for determining key parameters such as the IC50 (or EC50), which is the concentration of the drug that results in 50% of the maximal inhibitory effect.[4][5] This data is fundamental for assessing the potency of this compound.[5]
Q3: What are the key parameters I should derive from my this compound dose-response curve?
A3: The primary parameters to determine from a dose-response curve are:
-
Top and Bottom Plateaus: The maximum and minimum response levels.[5][6]
-
IC50/EC50: The concentration of this compound that produces a response halfway between the top and bottom plateaus.[5][6]
-
Hill Slope: The steepness of the curve, which can provide insights into the nature of the drug-receptor interaction.[5]
Q4: How many concentrations of this compound should I use to generate a reliable dose-response curve?
A4: It is generally recommended to use 5-10 concentrations of your compound, distributed across a wide range.[5] This range should be sufficient to define the top and bottom plateaus of the curve.[5]
Troubleshooting Guides
Issue 1: High variability between replicate wells for the same this compound concentration.
-
Question: My dose-response curves for this compound show large error bars, indicating high variability among my technical replicates. How can I reduce this?
-
Potential Causes & Solutions:
-
Inconsistent Cell Plating: An uneven distribution of fungal spores or mycelial fragments across the wells of a microplate is a frequent source of variability.[7]
-
Troubleshooting: Ensure you have a homogenous fungal suspension before and during plating. Use proper pipetting techniques to minimize differences in the number of cells seeded per well.[7]
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and this compound, leading to inconsistent results.
-
Troubleshooting: Avoid using the outer wells for your experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[7]
-
-
Inconsistent Reagent Addition: Variations in the timing or volume of adding reagents, such as viability dyes, can introduce variability.
-
Troubleshooting: Utilize a multichannel pipette or an automated liquid handler to ensure consistent reagent addition across the plate.[7]
-
-
Issue 2: The dose-response curve for this compound does not reach a 100% inhibition plateau.
-
Question: Even at the highest concentrations of this compound I've tested, I'm not observing complete fungal growth inhibition. Why might this be happening?
-
Potential Causes & Solutions:
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations.
-
Troubleshooting: Visually inspect your this compound dilutions for any signs of precipitation before adding them to the fungal cultures. If you observe precipitation, sonication or gentle warming might help to redissolve the compound. You may also need to adjust the solvent or use a lower concentration range.[7]
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect complete inhibition.
-
Troubleshooting: Consider using a more sensitive cell viability or metabolic assay. You could also consider extending the drug incubation time, if it is appropriate for your experimental goals.[7]
-
-
Fungal Resistance: The fungal strain you are using may have intrinsic or acquired resistance to dithiocarbamates.
-
Troubleshooting: Confirm the sensitivity of your fungal strain to other dithiocarbamate fungicides.
-
-
Issue 3: My dose-response curve is not sigmoidal.
-
Question: The shape of my dose-response curve is irregular and not the expected sigmoidal shape. What could be the cause?
-
Potential Causes & Solutions:
-
Inappropriate Concentration Range: The selected concentrations of this compound may be too high or too low, capturing only a portion of the dose-response relationship.
-
Troubleshooting: Conduct a range-finding experiment with a broader set of concentrations to identify the dynamic range of the response.
-
-
Data Transformation: Dose-response curves are typically sigmoidal when the x-axis (concentration) is plotted on a logarithmic scale.[3][8]
-
Troubleshooting: Ensure that you are plotting the log of the this compound concentration on the x-axis.[8]
-
-
Complex Biological Response: The interaction of this compound with the fungus may not follow a simple dose-response relationship.
-
Troubleshooting: If the non-sigmoidal shape is reproducible, it may indicate a complex biological phenomenon that warrants further investigation.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound against Various Fungal Species
| Fungal Species | IC50 (µg/mL) | 95% Confidence Interval | Hill Slope |
| Candida albicans | 12.5 | 10.2 - 15.3 | 1.1 |
| Aspergillus fumigatus | 8.2 | 6.8 - 9.9 | 1.3 |
| Cryptococcus neoformans | 15.8 | 13.1 - 19.0 | 1.0 |
| Fusarium graminearum | 5.5 | 4.5 - 6.7 | 1.2 |
Table 2: Example Data for Generating a Dose-Response Curve for this compound against C. albicans
| This compound Conc. (µg/mL) | Log(this compound Conc.) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition |
| 0 (Control) | - | 0 | 0 | 0 | 0 |
| 1 | 0 | 5.2 | 6.1 | 5.5 | 5.6 |
| 5 | 0.70 | 25.8 | 24.9 | 26.3 | 25.7 |
| 10 | 1.00 | 45.1 | 46.2 | 44.8 | 45.4 |
| 15 | 1.18 | 58.9 | 60.1 | 59.5 | 59.5 |
| 25 | 1.40 | 75.3 | 74.8 | 76.1 | 75.4 |
| 50 | 1.70 | 90.2 | 91.5 | 90.8 | 90.8 |
| 100 | 2.00 | 98.1 | 97.9 | 98.5 | 98.2 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a fungus.[9]
-
Materials:
-
Fungal isolate of interest
-
This compound (stock solution of known concentration)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
-
-
Methodology:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.[9]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.[9] This typically corresponds to a specific cell density, which should be confirmed with a hemocytometer.
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[9]
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well microtiter plate.[9]
-
Typically, 100 µL of the this compound solution is added to the first well of a row, and then serially diluted.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions and the growth control wells. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only the fungal inoculum and medium, without any this compound.[9]
-
Sterility Control: A well containing only the medium to check for contamination.
-
-
Incubation:
-
Reading the MIC:
-
Protocol 2: Dose-Response Curve Data Analysis
-
Methodology:
-
Data Normalization:
-
Transform the raw data (e.g., absorbance, fluorescence) into percentage inhibition. The growth control represents 0% inhibition, and a well with no fungal growth represents 100% inhibition.
-
-
Log Transformation of Concentration:
-
Transform the this compound concentrations to their corresponding logarithm (base 10).
-
-
Nonlinear Regression:
-
Parameter Extraction:
-
The software will provide the best-fit values for the IC50, Hill slope, and the top and bottom plateaus, along with their confidence intervals.
-
-
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. How can I generate a dose response curve SAS? | SAS FAQ [stats.oarc.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asomate Contamination Prevention
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asomate, an organoarsenic fungicide. Given its toxicity, preventing contamination is critical for laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a contamination concern?
This compound is an organoarsenic fungicide with the chemical formula C₉H₁₈AsN₃S₆.[1] It is also known by synonyms such as Tris(dimethyldithiocarbamato)arsenic.[1] Although largely obsolete in agricultural use, it may be used in laboratory settings for research purposes.[2] this compound is a concern due to its high toxicity if ingested and the potential for arsenic compounds to cause cellular damage and interfere with signaling pathways.[2] Contamination can lead to inaccurate experimental results and pose a significant health risk to laboratory personnel.
Q2: What are the primary sources of this compound contamination in a lab?
Potential sources of this compound contamination include:
-
Aerosol generation: Handling of powdered this compound can generate dust particles that can disperse and settle on surfaces, equipment, and ventilation systems.
-
Spills and splashes: Accidental spills during weighing, dissolution, or transfer of this compound solutions can contaminate benchtops, floors, and equipment.
-
Improperly cleaned equipment: Glassware, spatulas, and other utensils that are not thoroughly cleaned after use can harbor this compound residues and cross-contaminate subsequent experiments.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE can become contaminated and spread the compound if not handled and disposed of correctly.
-
Improper waste disposal: Incorrect disposal of this compound waste can lead to environmental contamination and potential re-entry into the laboratory environment.
Q3: What are the permissible exposure limits for this compound?
| Regulatory Body | Compound Group | Exposure Limit | Time-Weighted Average (TWA) |
| OSHA | Inorganic Arsenic | 10 µg/m³ | 8-hour |
| NIOSH | Inorganic Arsenic | 2 µg/m³ | 15-minute ceiling |
| OSHA | Organic Arsenic | 0.5 mg/m³ | 8-hour |
Note: These limits are for airborne exposure and are provided as a reference. All work with this compound should be conducted in a manner that minimizes any potential for exposure.
Troubleshooting Guide: this compound Contamination
Issue 1: Suspected this compound contamination of an experiment.
-
Symptoms: Inconsistent or unexpected experimental results, cell death in cultures, or inexplicable artifacts in analytical data.
-
Troubleshooting Steps:
-
Isolate the problem: Identify the specific experiments, reagents, and equipment that may have been affected.
-
Analyze for arsenic: If possible, use analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to test for the presence of this compound or arsenic in your samples or reagents.
-
Review handling procedures: Interview personnel involved to review the handling, weighing, and dissolution procedures for this compound to identify any potential breaches in protocol.
-
Decontaminate: Thoroughly decontaminate all suspected equipment and work areas following the recommended decontamination protocol.
-
Repeat experiment with controls: Rerun the experiment using fresh reagents and decontaminated equipment, including appropriate negative controls.
-
Issue 2: Accidental spill of this compound powder or solution.
-
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict Access: Cordon off the contaminated area to prevent further spread.
-
Consult Safety Data Sheet (SDS): Refer to the this compound SDS for specific spill cleanup instructions.
-
-
Cleanup Procedure:
-
Wear appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.
-
Contain the spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the liquid. For powder spills, carefully cover with a damp paper towel to avoid generating dust.
-
Decontaminate: Use a suitable decontamination solution (see decontamination protocol below) to clean the affected area, working from the outside of the spill inwards.
-
Collect waste: All cleanup materials (absorbent, paper towels, gloves, etc.) must be collected in a sealed, labeled hazardous waste container.
-
Final cleaning: Clean the area again with a standard laboratory detergent and water.
-
Experimental Protocols
Protocol 1: Decontamination of Surfaces and Equipment
This protocol is for the routine cleaning of areas where this compound is handled and for the decontamination of spills.
-
Materials:
-
Decontamination solution: A freshly prepared 1% solution of sodium hypochlorite (bleach) followed by a 5% sodium thiosulfate solution rinse.
-
Absorbent pads or paper towels
-
Chemical-resistant gloves
-
Safety goggles
-
Lab coat
-
Hazardous waste container, properly labeled
-
-
Procedure:
-
Prepare the area: Ensure the area is well-ventilated. Wear appropriate PPE.
-
Initial Cleaning: Remove any visible this compound powder or liquid with a damp absorbent pad, being careful not to create dust.
-
Apply Decontamination Solution: Liberally apply the 1% sodium hypochlorite solution to the contaminated surface or equipment and allow it to sit for at least 15 minutes.
-
Wipe Clean: Wipe the surface clean with fresh absorbent pads.
-
Neutralize: Rinse the surface thoroughly with a 5% sodium thiosulfate solution to neutralize the bleach.
-
Final Rinse: Rinse the surface with deionized water.
-
Dry: Dry the surface with clean paper towels.
-
Waste Disposal: Dispose of all cleaning materials, including gloves, in the designated hazardous waste container.
-
Protocol 2: Detection of this compound in Laboratory Samples by LC-MS/MS
This protocol provides a general method for the detection and quantification of this compound in aqueous laboratory samples. Method development and validation are required for specific sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Reagents and Materials:
-
This compound analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Sample Preparation:
-
Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards by diluting the this compound analytical standard in a solvent that matches the sample matrix as closely as possible.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing the this compound standard into the mass spectrometer.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve from the analytical standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Visualizations
References
Optimizing temperature for Asomate stability studies
Technical Support Center: Asomate Stability Studies
Welcome to the technical support center for this compound stability studies. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature conditions and troubleshooting common issues encountered during the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stability studies?
A1: The recommended long-term storage conditions for this compound depend on the climatic zone for which the drug product is intended.[1] According to the International Council for Harmonisation (ICH) guidelines, the most common long-term stability testing conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[2][3] It is crucial to select the appropriate conditions based on the target market to ensure the stability data is relevant.[1][4]
Q2: What is the purpose of an accelerated stability study for this compound?
A2: An accelerated stability study is designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[5] This type of study for this compound helps to predict the product's shelf life in a shorter amount of time and identify potential degradation pathways.[6][7] The standard accelerated storage condition is 40°C ± 2°C with 75% RH ± 5% RH.[2][7] Successful outcomes from accelerated studies can help expedite the drug's journey to the market, but the data must be supported by long-term "real-time" stability data for full approval.[8]
Q3: How do I select the appropriate temperature for a forced degradation study of this compound?
A3: Forced degradation, or stress testing, for this compound should be conducted at temperatures in 10°C increments above the temperature used for accelerated testing (e.g., 50°C, 60°C, etc.).[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to elucidate degradation pathways and validate the stability-indicating method.[3] It is important to avoid overly harsh conditions that could lead to excessive degradation, which may not be relevant to real-world storage.[10]
Q4: What are "significant changes" that would warrant intermediate stability testing for this compound?
A4: If significant changes occur at any point during the six-month accelerated stability study, additional testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[11] A "significant change" for a drug product is generally defined as:
-
A 5% change in assay from its initial value.
-
Any degradation product exceeding its acceptance criterion.
-
Failure to meet the acceptance criteria for appearance, physical attributes, and functionality test (e.g., color, phase separation, resuspendibility, caking, hardness).
-
Failure to meet the acceptance criterion for pH.
-
Failure to meet the acceptance criteria for dissolution for 12 dosage units.
Troubleshooting Guide
Problem 1: Unexpected peaks are observed in the HPLC chromatogram during an this compound stability study.
-
Possible Cause: These peaks could be degradation products, impurities from excipients, or contaminants.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Compare the chromatogram of the stability sample with a reference standard of this compound that has been stored under ideal conditions.[3] The absence of the new peaks in the control suggests they are related to the storage conditions.
-
Perform Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light).[3] If the unexpected peaks increase under these conditions, they are likely degradation products.
-
Method Re-optimization: If peaks are co-eluting, re-optimize the HPLC method by adjusting parameters such as the mobile phase composition, gradient, column type, or temperature.
-
Problem 2: The assay for this compound shows a significant decrease in potency at an early time point in the accelerated stability study.
-
Possible Cause: This could indicate inherent instability of the drug substance at elevated temperatures, interaction with excipients, or issues with the packaging.
-
Troubleshooting Steps:
-
Review Formulation: Investigate potential interactions between this compound and the excipients used in the formulation.[12]
-
Evaluate Packaging: Assess the suitability of the container closure system.[7] Moisture ingress or interaction with the packaging material could be accelerating degradation.[12] Consider using more protective packaging, such as alu-alu blisters or containers with desiccants.[12]
-
Conduct Intermediate Studies: Initiate an intermediate stability study at 30°C/65% RH to gather data under less harsh conditions.[1][7]
-
Data Presentation: ICH Stability Storage Conditions
The following tables summarize the standard temperature and humidity conditions for pharmaceutical stability studies as defined by the ICH guidelines.
Table 1: Long-Term, Intermediate, and Accelerated Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data sourced from multiple references.[2][11]
Table 2: Climatic Zones for Stability Studies
| Zone | Climatic Condition | Long-Term Stability Condition |
| I | Temperate | 21°C / 45% RH |
| II | Subtropical and Mediterranean | 25°C / 60% RH |
| III | Hot and Dry | 30°C / 35% RH |
| IVa | Hot and Humid | 30°C / 65% RH |
| IVb | Hot and Higher Humidity | 30°C / 75% RH |
Data sourced from multiple references.[1][2]
Experimental Protocols
Protocol: Accelerated Stability Study for this compound Tablets
-
Objective: To evaluate the stability of this compound tablets under accelerated conditions to predict the shelf life and identify potential degradation products.
-
Materials:
-
Three primary batches of this compound tablets in their final proposed packaging.[9]
-
A calibrated stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
-
Validated stability-indicating HPLC method.
-
Other necessary analytical equipment for testing parameters such as dissolution, hardness, and friability.
-
-
Methodology:
-
Place a sufficient number of this compound tablets from each of the three batches into the stability chamber.
-
Withdraw samples at specified time points: 0, 3, and 6 months.[13]
-
At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay and Related Substances (using the validated HPLC method)
-
Dissolution
-
Hardness and Friability
-
Water Content
-
-
Record all data and compare the results to the initial (time 0) data.
-
If a significant change is observed, an intermediate stability study should be initiated.
-
Visualizations
Caption: Workflow for an this compound Stability Study.
References
- 1. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 5. www3.paho.org [www3.paho.org]
- 6. netpharmalab.es [netpharmalab.es]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. snscourseware.org [snscourseware.org]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. asean.org [asean.org]
Validation & Comparative
A Comparative Toxicological Analysis: Asomate vs. Inorganic Arsenic
This guide provides a detailed comparison of the toxicological profiles of Asomate, an organo-arsenic fungicide, and inorganic arsenic compounds (arsenite and arsenate). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual diagrams of key molecular pathways.
Introduction to this compound and Inorganic Arsenic
Inorganic Arsenic: Arsenic is a naturally occurring metalloid that exists in various chemical forms. Inorganic arsenic, primarily found as trivalent arsenite (As³⁺) and pentavalent arsenate (As⁵⁺), is a well-documented global health concern due to widespread environmental contamination.[1] The International Agency for Research on Cancer (IARC) classifies inorganic arsenic as a Group 1 human carcinogen, linked to cancers of the lung, bladder, and skin.[1] Its toxicity is highly dependent on its oxidation state, with trivalent arsenite generally being more toxic than pentavalent arsenate.[2][3] This is partly because arsenite can readily enter cells through diffusion at physiological pH and has a high affinity for sulfhydryl groups in proteins, disrupting their function.[3][4]
This compound: this compound is an organo-arsenic fungicide, chemically known as tris(dimethyldithiocarbamato)arsenic.[5][6] It is a synthetic compound produced by reacting dimethyldithiocarbamate salts with arsenic trichloride.[7] Historically, it was used to control a variety of fungal pests on crops such as apples, rice, and soybeans.[7][8] As an organo-arsenic compound, its toxicological profile is distinct from that of inorganic arsenic, though data on its specific molecular mechanisms are less abundant in scientific literature.[7]
Comparative Acute Toxicity
Acute toxicity is often measured by the LD50, the dose required to be lethal to 50% of a test population. While data for this compound is limited, available figures suggest a lower acute toxicity compared to some inorganic arsenic compounds.
| Compound | Test Species | Route | LD50 (mg/kg) | Reference(s) |
| This compound | Mouse | Oral | 1300 | [9] |
| Arsenic (elemental) | Rat | Oral | 763 | [10][11] |
| Arsenic (elemental) | Mouse | Oral | 145 | [10][11][12] |
| Arsenic Trioxide (As³⁺) | Rat | Oral | 10 | [13] |
| Arsenic Trioxide (As³⁺) | Mouse | Oral | 20 | [13] |
| Calcium Arsenate (As⁵⁺) | Rat | Oral | 20 | [10] |
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of arsenic compounds are mediated through complex interactions with cellular components, leading to the disruption of critical signaling pathways.
Inorganic Arsenic: Oxidative Stress and Pathway Disruption
The primary mechanism of inorganic arsenic toxicity is the induction of severe oxidative stress.[14][15] Arsenic exposure leads to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which overwhelms the cell's antioxidant defense systems.[14][16] This imbalance results in damage to DNA, proteins, and lipids.[15][17]
Key Signaling Pathways Affected by Inorganic Arsenic:
-
Generation of ROS/RNS: Inorganic arsenic metabolism contributes to the formation of superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[14][15] This can lead to the formation of 8-hydroxyl-2'-deoxyguanine (8-OHdG), a marker of oxidative DNA damage, and 3-nitrotyrosine (3-NT), indicating protein damage.[17]
-
Depletion of Antioxidants: Arsenic rapidly depletes intracellular glutathione (GSH), a critical non-enzymatic antioxidant, by forming complexes with it.[1] It also inhibits key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) by binding to their essential cysteine residues.[1][16]
-
Disruption of the Nrf2-Keap1 Pathway: A crucial mechanism of arsenic-induced toxicity is the disruption of the Nrf2-Keap1 pathway, the master regulator of the cellular antioxidant response.[1] Arsenite (As³⁺) binds to cysteine thiol groups on Keap1, preventing it from targeting Nrf2 for degradation. While this can initially lead to Nrf2 activation and the expression of protective enzymes, chronic disruption can impair the cell's ability to respond to oxidative stress effectively.[1][18]
-
Inflammatory and Apoptotic Pathways: The oxidative stress and cellular damage triggered by arsenic activate pro-inflammatory signaling pathways, such as NF-κB, leading to the release of cytokines like TNF-α and IL-6.[1] Furthermore, arsenic can modulate other critical pathways, including the MAP Kinase (MAPK) and PI3K-Akt pathways, which can lead to either cell proliferation at low doses or apoptosis (programmed cell death) at higher concentrations.[3][19]
This compound: A Dithiocarbamate Perspective
Specific molecular toxicology studies on this compound are limited.[7] However, its toxicity can be inferred from its structure as an organo-arsenic dithiocarbamate compound. The metabolism of organic arsenicals can sometimes produce intermediates, such as trivalent methylated species (e.g., MMA³⁺, DMA³⁺), that are even more toxic than inorganic arsenic.[20][21][22] Studies comparing inorganic arsenic with its organic metabolite dimethylarsinic acid (DMA) have shown that DMA can be as toxic as, or even more toxic than, inorganic forms under certain conditions, causing significant ROS generation and lipid peroxidation.[23][24]
Dithiocarbamates are known to be potent inhibitors of various enzymes and can interfere with cellular processes. Therefore, the toxicity of this compound is likely a combination of arsenic-related effects and the activity of its dimethyldithiocarbamate ligands. A plausible hypothesis is that this compound, or its metabolites, could also induce oxidative stress and disrupt enzymatic functions, but the specific pathways and protein targets may differ from those of inorganic arsenic.
Experimental Protocols
The assessment of arsenic-induced toxicity involves a range of in vitro and in vivo assays. Below are generalized protocols for key experiments used to generate the data discussed in this guide.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to a toxicant.
-
Cell Culture: Human cell lines (e.g., keratinocytes, hepatocytes) are cultured in appropriate media and seeded into 96-well plates at a density of 1 x 10⁴ cells/well.[17][18] Cells are allowed to adhere for 24 hours.
-
Toxicant Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sodium arsenite, this compound) or a vehicle control. The cells are incubated for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: After exposure, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol: Measurement of Intracellular ROS
This method uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify intracellular ROS levels.
-
Cell Preparation and Exposure: Cells are cultured and exposed to the test arsenical compound as described in the cytotoxicity protocol.
-
Probe Loading: Following the exposure period, cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, cells are washed again with PBS to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is normalized to the cell number or protein concentration and expressed as a percentage of the control.
References
- 1. mdpi.com [mdpi.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H18AsN3S6 | CID 19167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound [sitem.herts.ac.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3586-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Arsenic - Wikipedia [en.wikipedia.org]
- 11. Arsenic | As | CID 5359596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Arsenic: toxicity, oxidative stress and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inorganic arsenic compounds cause oxidative damage to DNA and protein by inducing ROS and RNS generation in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the Nrf2 Pathway by Inorganic Arsenic in Human Hepatocytes and the Role of Transcriptional Repressor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Comparative Cytotoxicity of Inorganic Arsenite and Methylarsenite in Human Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of the toxic effects of organic and inorganic arsenic in Caenorhabditis elegans using a multigenerational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of the toxic effects of organic and inorganic arsenic in Caenorhabditis elegans using a multigenerational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arsenate Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arsenate metabolic pathways across various species, supported by experimental data. Understanding these species-specific differences is crucial for toxicological studies and for the development of therapeutic agents.
Introduction to Arsenate Metabolism
The biotransformation of inorganic arsenic is a critical detoxification process in many species. The primary pathway involves the reduction of pentavalent arsenate (AsV) to trivalent arsenite (AsIII), followed by a series of oxidative methylation steps. This process is predominantly carried out in the liver and is catalyzed by the enzyme arsenic (+3 oxidation state) methyltransferase (As3MT). The key metabolites produced are monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[1][2][3] Significant variations in the efficiency and products of this pathway have been observed across different species, impacting their susceptibility to arsenic toxicity.
Cross-Species Comparison of Arsenate Methylation
In vitro studies utilizing primary hepatocytes have revealed significant differences in the capacity of various species to methylate inorganic arsenic. These differences are largely attributed to the expression levels of the As3MT enzyme.[2] Species can be broadly categorized into efficient methylators and poor methylators.
Table 1: Comparison of Arsenic Methylation Efficiency in Primary Hepatocytes
| Species | Methylation Capacity | Key Observations |
| Dog | High | Considered a highly efficient methylator of arsenite.[2][3] |
| Rat | High | Shows high efficiency in methylating arsenite to MMA and DMA.[2][3] |
| Rhesus Monkey | High | Demonstrates efficient methylation of arsenite.[2][3] |
| Mouse | Low | Exhibits lower efficiency in arsenite methylation compared to high-capacity methylators.[2][3] |
| Rabbit | Low | Shows limited capacity for arsenite methylation.[2] |
| Human | Low | Considered a species with relatively low arsenite methylation efficiency.[2][3] |
| Guinea Pig | None | Lacks the ability to methylate inorganic arsenic.[2] |
| Chimpanzee | None | Does not exhibit methylation of inorganic arsenic.[2] |
Experimental Data Summary
The following table summarizes the production of arsenate metabolites in cultured primary hepatocytes from various species after 24-hour exposure to different concentrations of arsenite (AsIII).
Table 2: Metabolite Production in Primary Hepatocytes Exposed to Arsenite for 24 Hours
| Species | AsIII Concentration (nmol/mg protein) | Predominant Metabolite(s) | Observations |
| Dog | 0.3 - 30 | DMA | High and sustained production of DMA across all concentrations. |
| Rat | 0.3 - 9.0 | DMA | Efficient production of DMA, with some inhibition at the highest concentration (30 nmol/mg). |
| Rhesus Monkey | 0.3 - 30 | DMA | Proportional increase in methylation with increasing AsIII concentration. |
| Mouse | 0.3 - 9.0 | DMA | DMA is the major metabolite at lower concentrations. |
| 30 | MMA | Inhibition of DMA production and accumulation of MMA at higher concentrations. | |
| Rabbit | 0.3 - 3.0 | DMA | Similar to mice, DMA is the main metabolite at lower concentrations. |
| 9.0 - 30 | MMA | Shift towards MMA as the predominant metabolite at higher concentrations. | |
| Human | 0.3 - 3.0 | DMA | Low efficiency of methylation, with DMA as the major product at low concentrations. |
| 9.0 - 30 | MMA | Inhibition of both MMA and DMA production at higher concentrations. |
Data summarized from figures in Drobna et al., 2010.
Signaling Pathways and Experimental Workflows
Arsenate Metabolic Pathway
The metabolic pathway of arsenate involves a series of reduction and methylation steps. The following diagram illustrates the key transformations from inorganic arsenate to its methylated derivatives.
References
A Guide to Ensuring Reproducibility in Soil Sorption Experiments
For researchers and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of risk assessment. A key process governing this is soil sorption, which determines a compound's mobility and potential to reach groundwater or enter the food chain. The reproducibility of experiments designed to measure soil sorption is paramount for accurate environmental risk assessment and regulatory acceptance. This guide provides a detailed comparison of the methodologies for conducting reproducible soil sorption experiments, focusing on the widely accepted OECD 106 guideline.
The Importance of Standardized Protocols
The lack of standardized and well-documented experimental protocols is a major contributor to the variability and poor reproducibility of soil sorption data.[1][2] The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 106, "Adsorption - Desorption Using a Batch Equilibrium Method," is the most commonly used method for determining the adsorption/desorption potential of a substance.[3][4][5][6] Adherence to this guideline is crucial for generating reliable and comparable data.
Key Parameters in Soil Sorption Studies
Two primary coefficients are used to quantify the extent of soil sorption:
-
Soil Adsorption Coefficient (Kd): This coefficient measures the ratio of the concentration of a substance adsorbed to the soil to the concentration remaining in the aqueous solution at equilibrium.[7][8] Its value is highly dependent on the specific soil type.
-
Organic Carbon-Water Partition Coefficient (Koc): Because soil organic carbon is the primary sorbent for many organic chemicals, the Kd is often normalized to the organic carbon content of the soil to derive the Koc.[1][7] Koc provides a less soil-specific measure of the sorption potential of a compound, allowing for more generalized mobility assessments.[2][7]
Experimental Protocol: The OECD 106 Batch Equilibrium Method
The OECD 106 guideline provides a structured approach to measuring soil sorption.[3][4][5][6] The following is a detailed breakdown of the experimental protocol to ensure reproducibility.
1. Materials and Reagents:
-
Test Substance: Radiolabeled (e.g., ¹⁴C) test substance is preferred for ease of analysis and to allow for a complete mass balance.[3]
-
Soils: A minimum of five different soil types with varying properties (pH, organic carbon content, texture, and cation exchange capacity) should be used.[4] The soils should be well-characterized, and their properties documented.
-
Aqueous Solution: A 0.01 M calcium chloride (CaCl₂) solution is typically used to mimic soil solution and minimize cation exchange variability.[3]
2. Preliminary Studies:
-
Holding Time Study: To determine the stability of the test substance in the aqueous solution over the planned experiment duration.
-
Adsorption and Desorption Equilibration Time: To determine the time required to reach equilibrium for both the adsorption and desorption phases.
-
Soil/Solution Ratio: To optimize the ratio to ensure that a measurable amount of the test substance is adsorbed to the soil (ideally between 20% and 80% of the applied amount).
3. Definitive Adsorption Study:
-
Known concentrations of the test substance in the CaCl₂ solution are added to replicate soil samples.
-
The samples are agitated in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.[4]
-
After equilibration, the soil and aqueous phases are separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration (indirect method) or by direct measurement after extraction.
4. Desorption Study:
-
After the adsorption phase, a known volume of the supernatant is removed and replaced with the same volume of fresh CaCl₂ solution.
-
The samples are re-equilibrated for the predetermined desorption equilibrium time.
-
The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
5. Data Analysis:
-
The adsorption and desorption data are used to calculate the Kd and Koc values.
-
The Freundlich equation is often used to describe the non-linear adsorption behavior of many pesticides.[9]
Factors Influencing Reproducibility
Several factors can significantly impact the results of soil sorption studies, and their careful control is essential for reproducibility:
-
Soil Properties: The organic carbon content, clay content, pH, and cation exchange capacity of the soil are the most critical factors influencing sorption.[10] Detailed characterization and reporting of these properties are mandatory.
-
Experimental Conditions: Temperature, soil-to-solution ratio, shaking speed, and equilibration time must be precisely controlled and documented.
-
Test Substance Properties: The water solubility, pKa (for ionizable compounds), and octanol-water partition coefficient (Kow) of the test substance will influence its sorption behavior.[11]
-
Aging: The contact time between a pesticide and soil can lead to increased sorption over time, a phenomenon known as "aged sorption."[12] For certain compounds, long-term studies may be necessary to accurately assess their environmental fate.[13][14]
Comparative Soil Sorption Data
To illustrate how soil sorption data should be presented for comparison, the following table provides hypothetical data for Asomate and three alternative pesticides across different soil types.
| Compound | Soil Type | pH | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) |
| This compound | Sandy Loam | 6.5 | 1.2 | 15 | 15 | 1250 |
| Silt Loam | 5.8 | 2.5 | 25 | 45 | 1800 | |
| Clay | 7.2 | 3.0 | 55 | 90 | 3000 | |
| Pesticide A | Sandy Loam | 6.5 | 1.2 | 15 | 5 | 417 |
| Silt Loam | 5.8 | 2.5 | 25 | 18 | 720 | |
| Clay | 7.2 | 3.0 | 55 | 40 | 1333 | |
| Pesticide B | Sandy Loam | 6.5 | 1.2 | 15 | 50 | 4167 |
| Silt Loam | 5.8 | 2.5 | 25 | 150 | 6000 | |
| Clay | 7.2 | 3.0 | 55 | 350 | 11667 | |
| Pesticide C | Sandy Loam | 6.5 | 1.2 | 15 | 1.5 | 125 |
| Silt Loam | 5.8 | 2.5 | 25 | 4.0 | 160 | |
| Clay | 7.2 | 3.0 | 55 | 8.0 | 267 |
This table presents hypothetical data for illustrative purposes.
This structured presentation allows for a clear comparison of the sorption potential of different compounds and highlights the influence of soil properties on their mobility. For instance, Pesticide B shows significantly higher sorption (higher Kd and Koc values) across all soil types compared to the other compounds, indicating lower mobility. Conversely, Pesticide C has very low sorption values, suggesting it is highly mobile in the soil environment.
Experimental Workflow for OECD 106
The following diagram illustrates the key steps in the OECD 106 batch equilibrium method for determining soil sorption.
By following a standardized protocol like OECD 106 and meticulously documenting all experimental parameters, researchers can generate high-quality, reproducible soil sorption data. This, in turn, leads to more reliable environmental risk assessments and informed decision-making in the development of new chemical products.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 9. york.ac.uk [york.ac.uk]
- 10. skb.com [skb.com]
- 11. Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain [sagrainmag.co.za]
- 12. enviresearch.com [enviresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Asomate vs. Modern Fungicides: An Environmental Impact Comparison
For Researchers, Scientists, and Drug Development Professionals
The landscape of agricultural fungicides has evolved significantly, moving from broad-spectrum, often highly toxic compounds to more target-specific modern alternatives. This guide provides a comparative environmental impact assessment of Asomate, an obsolete organo-arsenic fungicide, and modern fungicide classes, namely strobilurins, triazoles, and Succinate Dehydrogenase Inhibitors (SDHIs). Due to the limited publicly available ecotoxicity data for this compound, this comparison focuses on presenting the known environmental risks of arsenic-based pesticides alongside a data-driven analysis of their modern counterparts.
Executive Summary
This compound, an organo-arsenic fungicide, is now largely obsolete, and detailed information regarding its environmental fate and ecotoxicity is scarce.[1] However, the known persistence and toxicity of arsenic compounds raise significant environmental concerns.[2][3][4][5] Modern fungicides, while designed for greater specificity, are not without their own environmental impacts. Strobilurins, triazoles, and SDHIs can exhibit toxicity to non-target organisms, persist in the environment, and contribute to the development of resistant fungal strains. This guide synthesizes available quantitative data to facilitate an objective comparison.
Data Presentation: Quantitative Ecotoxicity Comparison
The following tables summarize acute toxicity data (LC50/EC50) for representative modern fungicides across various non-target organisms. These values represent the concentration of a substance that is lethal to 50% (LC50) or produces a specific effect in 50% (EC50) of a test population over a specified period. A lower value indicates higher toxicity.
Data for this compound is largely unavailable in public literature, representing a significant data gap. [6]
| Table 1: Acute Ecotoxicity of Strobilurin Fungicides | |||
| Fungicide | Organism | Endpoint (Duration) | Value (mg/L) |
| Azoxystrobin | Fish (Rainbow Trout) | LC50 (96h) | 0.47[3] |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 0.28[3] | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 0.13 | |
| Pyraclostrobin | Fish (Rainbow Trout) | LC50 (96h) | 0.006[3] |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 0.016[3] | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 0.04 | |
| Trifloxystrobin | Fish (Rainbow Trout) | LC50 (96h) | 0.015[3] |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 0.038[3] | |
| Algae (Selenastrum capricornutum) | EC50 (72h) | 0.013 |
| Table 2: Acute Ecotoxicity of Triazole Fungicides | |||
| Fungicide | Organism | Endpoint (Duration) | Value (mg/L) |
| Tebuconazole | Fish (Rainbow Trout) | LC50 (96h) | 4.4 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 3.6 | |
| Algae (Lemna minor) | EC50 (7d) | 1.552[1] | |
| Propiconazole | Fish (Rainbow Trout) | LC50 (96h) | 0.83 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 1.3 | |
| Algae (Scenedesmus subspicatus) | EC50 (72h) | 0.09 | |
| Myclobutanil | Fish (Rainbow Trout) | LC50 (96h) | 2.3 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 11 | |
| Algae (Lemna minor) | EC50 (7d) | 9.134[1] |
| Table 3: Acute Ecotoxicity of SDHI Fungicides | |||
| Fungicide | Organism | Endpoint (Duration) | Value (mg/L) |
| Boscalid | Fish (Rainbow Trout) | LC50 (96h) | 2.7 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 5.3 | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 3.7 | |
| Fluxapyroxad | Fish (Rainbow Trout) | LC50 (96h) | 0.55 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 6.9 | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 0.7 | |
| Bixafen | Fish (Rainbow Trout) | LC50 (96h) | 0.08 |
| Aquatic Invertebrate (Daphnia magna) | EC50 (48h) | 1.1 | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 0.3 |
Experimental Protocols
The ecotoxicity data presented above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).[7][8][9][10][11][12][13][14][15]
Key Experimental Protocols:
-
Acute Fish Toxicity Test (OECD 203 / OCSPP 850.1075): This test determines the concentration of a substance that is lethal to 50% of a test fish population (typically Rainbow Trout, Zebrafish, or Fathead Minnow) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance in a controlled environment, and mortality is observed at regular intervals.
-
Acute Daphnia Toxicity Test (OECD 202 / OCSPP 850.1010): This test assesses the acute toxicity to aquatic invertebrates, most commonly Daphnia magna. The test determines the concentration that immobilizes 50% of the daphnids within a 48-hour exposure period.
-
Algal Growth Inhibition Test (OECD 201 / OCSPP 850.5400): This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata). The endpoint is the EC50 value, representing the concentration that causes a 50% reduction in algal growth over a 72-hour period.
-
Earthworm Acute Toxicity Test (OECD 207 / OCSPP 850.6200): This test determines the LC50 of a substance for earthworms (Eisenia fetida) in an artificial soil over a 14-day period.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
The available data clearly indicate that while modern fungicides like strobilurins, triazoles, and SDHIs are designed for more specific modes of action compared to the broad-spectrum toxicity of older compounds like this compound, they still pose significant environmental risks.
-
This compound and Organo-arsenicals: The primary concern with this compound is the introduction of arsenic, a persistent and toxic element, into the environment.[5][16][17][18][19][20][21][22] Arsenic can accumulate in soil and water, posing long-term risks to ecosystems and human health. The lack of specific ecotoxicity data for this compound itself is a critical knowledge gap, but the known hazards of arsenic warrant its obsolete status.
-
Strobilurins: This class of fungicides exhibits high toxicity to aquatic organisms, with some compounds having LC50 values in the low microgram-per-liter range.[3] Their mode of action, inhibiting mitochondrial respiration, is not exclusive to fungi and can affect a wide range of non-target organisms.[7][8][23]
-
Triazoles: Triazoles generally show moderate toxicity to aquatic life.[1] A significant environmental concern associated with their widespread use is the development of resistance in fungal populations, including clinically relevant pathogens such as Aspergillus fumigatus.[9][24]
-
SDHIs: As a newer class, SDHIs also target mitochondrial respiration, but at a different complex than strobilurins.[10][13][15] Some SDHIs have demonstrated high toxicity to fish.[14][15] Their impact on non-target organisms, including invertebrates and potentially pollinators, is an area of ongoing research.[10][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Ecotoxicological impact of succinate dehydrogenase inhibitor (SDHI) fungicides on non-targeted organisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academicstrive.com [academicstrive.com]
- 5. ojs.literacyinstitute.org [ojs.literacyinstitute.org]
- 6. This compound [sitem.herts.ac.uk]
- 7. EPA Announces Final Ecological Effects Test Guidelines (Series 850) Under TSCA, FIFRA and FFDCA | Law Bulletins | Taft Law [taftlaw.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]
- 10. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]
- 11. oecd.org [oecd.org]
- 12. epa.gov [epa.gov]
- 13. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 14. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 15. ecetoc.org [ecetoc.org]
- 16. Environmental Source of Arsenic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aaem.pl [aaem.pl]
- 18. beyondpesticides.org [beyondpesticides.org]
- 19. The history of arsenical pesticides and health risks related to the use of Agent Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 21. mdpi.com [mdpi.com]
- 22. Chronic Arsenic Poisoning Probably Caused by Arsenic-Based Pesticides: Findings from an Investigation Study of a Household - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lawbc.com [lawbc.com]
- 24. researchgate.net [researchgate.net]
Validating Biomarkers for Aflatoxin B1 Exposure in Vertebrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated biomarkers for assessing exposure to Aflatoxin B1 (AFB1), a potent mycotoxin and Group 1 carcinogen, in vertebrate models. Due to the absence of publicly available data on "Asomate," this document utilizes AFB1 as a well-documented paradigm for biomarker validation, offering objective comparisons of performance and supporting experimental data.
Introduction to Aflatoxin B1 and the Need for Validated Biomarkers
Aflatoxin B1 is a secondary metabolite produced by Aspergillus species, which contaminates a wide range of food and feed commodities.[1] Chronic exposure to AFB1 is a significant risk factor for hepatocellular carcinoma, immunosuppression, and growth impairment in both humans and animals.[2][3][4] Accurate assessment of AFB1 exposure is critical for risk assessment, establishing causality in toxicological studies, and evaluating the efficacy of interventional strategies. Biomarkers of exposure provide a more integrated and biologically relevant measure of an individual's absorbed dose compared to external measurements of dietary intake.[4]
Mechanism of Aflatoxin B1 Toxicity
The toxicity of AFB1 is primarily mediated through its metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[2][5] This process converts AFB1 into a highly reactive exo-8,9-epoxide (AFBO).[5][6] AFBO can then follow several pathways:
-
Genotoxicity: It can covalently bind to DNA, primarily at the N7 position of guanine, forming the AFB1-N7-guanine adduct. This adduct can lead to G-to-T transversions, a characteristic mutation found in the p53 tumor suppressor gene in AFB1-associated cancers.[7][8][9][10]
-
Protein Adduct Formation: AFBO can also bind to proteins, most notably serum albumin, forming AFB1-albumin adducts.[11]
-
Oxidative Stress: The metabolic processes of AFB1 and the cellular damage from adduct formation lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and mitochondrial dysfunction.[2][3][12]
-
Detoxification: The reactive epoxide can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), and eventually excreted.[6]
Comparative Analysis of Validated Biomarkers
The selection of an appropriate biomarker depends on the research question, the desired window of exposure, and the available sample matrices. The two most extensively validated biomarkers for AFB1 exposure are AFB1-albumin adducts and urinary AFB1-N7-guanine.
| Biomarker | Sample Matrix | Window of Exposure | Key Advantages | Key Limitations | Typical Analytical Methods |
| AFB1-albumin Adduct | Serum / Plasma | Chronic (2-3 months) | Reflects long-term, integrated exposure.[4] Good correlation with dietary intake. Minimally invasive sample collection. | Does not capture acute, high-dose exposures. Levels can be influenced by albumin turnover rates. | Enzyme-Linked Immunosorbent Assay (ELISA), Isotope Dilution Mass Spectrometry (IDMS) |
| AFB1-N7-guanine Adduct | Urine | Recent (24-48 hours) | Directly measures the biologically effective dose that has damaged DNA.[13] Non-invasive sample collection. | Short half-life only reflects very recent exposure.[4] Can be influenced by DNA repair rates. | High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, ELISA |
| Aflatoxin M1 (AFM1) | Urine, Milk | Recent (hours to days) | A major metabolite, indicating recent ingestion.[14] Useful for assessing exposure in lactating animals and their offspring. | Less direct measure of the genotoxic dose. Shorter half-life than albumin adducts. | HPLC, ELISA |
Experimental Protocols
Quantification of AFB1-albumin Adducts by Competitive ELISA
This protocol outlines the key steps for measuring AFB1-albumin adducts in serum samples.
-
Plate Coating: A 96-well microtiter plate is pre-coated with antibodies specific to AFB1.
-
Sample and Standard Preparation:
-
Serum samples are diluted with a sample dilution buffer.
-
A series of standards with known concentrations of AFB1 are prepared.
-
-
Competitive Reaction:
-
The diluted samples and standards are added to the wells.
-
A known amount of HRP-conjugated AFB1 is added to each well.
-
The plate is incubated, allowing the AFB1 in the sample and the HRP-conjugated AFB1 to compete for binding to the coated antibodies.
-
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme on the bound conjugate reacts with the substrate to produce a color.
-
Reaction Termination: A stop solution (e.g., sulfuric acid) is added to halt the reaction.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of AFB1 in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of AFB1-albumin adducts in the samples is determined by interpolating their absorbance values from the standard curve.[15]
Mandatory Visualizations
Signaling Pathway of Aflatoxin B1 Toxicity
Caption: Metabolic activation and genotoxic pathway of Aflatoxin B1.
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of an exposure biomarker.
Logical Relationship for Biomarker Selection
Caption: Decision tree for selecting an appropriate Aflatoxin B1 biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Aflatoxin B1 Toxicity and Protective Effects of Curcumin: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aflatoxin exposure assessed by aflatoxin albumin adduct biomarker in populations from six African countries: REVIEW ARTICLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aflatoxin B1 induces the transversion of G-->T in codon 249 of the p53 tumor suppressor gene in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarker-based evaluation of aflatoxin B1 exposure in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Asomate and Ferbam Fungicides: A Guide for Researchers
A comprehensive review of the chemical properties, fungicidal activity, and toxicological profiles of the organo-arsenic fungicide Asomate and the dithiocarbamate fungicide Ferbam.
This guide provides a detailed comparative analysis of two fungicides, this compound and Ferbam, for an audience of researchers, scientists, and drug development professionals. While Ferbam remains a known, albeit increasingly restricted, fungicide, this compound is a largely obsolete organo-arsenic compound, presenting challenges in direct comparative modern studies. This document synthesizes available historical and current data to offer a comprehensive overview.
Chemical and Physical Properties
This compound and Ferbam belong to distinct chemical classes, which dictates their physical properties and biological activity. This compound is an organo-arsenic compound, while Ferbam is an iron-containing dithiocarbamate.[1][2]
| Property | This compound | Ferbam |
| Chemical Name | Arsenic tris(dimethyldithiocarbamate) | Iron(III) tris(dimethyldithiocarbamate) |
| CAS Number | 3586-60-5 | 14484-64-1 |
| Molecular Formula | C₉H₁₈AsN₃S₆ | C₉H₁₈FeN₃S₆ |
| Molecular Weight | 435.57 g/mol | 416.5 g/mol [3] |
| Appearance | Yellow-green crystalline solid | Dark brown to black powder[3] |
| Solubility | Insoluble in water | Very slightly soluble in water[4] |
| Mode of Action | Protective and Curative[1] | Protective, Multi-site inhibitor[5][6] |
Fungicidal Performance and Efficacy
Direct comparative efficacy trials between this compound and Ferbam are scarce due to the obsolete status of this compound. However, historical data and the known spectrum of activity for each class of fungicide allow for a general comparison.
This compound was historically used on a variety of crops, including apples, pears, and rice, to control diseases such as powdery mildew, anthracnose, and scab.[1][7] Its dual protective and curative action suggests it could inhibit fungal growth both before and after infection.
Ferbam is a broad-spectrum fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops.[4][8] It is known to be effective against diseases like apple scab, cedar-apple rust, and brown rot.[8] Its multi-site mode of action makes the development of resistance by fungal pathogens less likely.[6] However, a 2021 EPA memorandum noted Ferbam's low efficacy in some applications, leading to recommendations for its use in tank mixes.[6]
Mechanism of Action
The distinct chemical nature of this compound and Ferbam results in different mechanisms of fungicidal action.
This compound (Organo-arsenic Fungicide): The precise biochemical mechanism of this compound is not well-documented in recent literature. However, the toxicity of arsenic compounds, in general, is attributed to their ability to interact with sulfhydryl groups of enzymes, leading to enzyme inhibition and disruption of cellular metabolism.[9] Trivalent arsenic, which is likely relevant to this compound's activity, is known to uncouple oxidative phosphorylation and form complexes with sulfhydryl-containing enzymes.[9] This disruption of critical enzymatic processes is the likely basis for its fungicidal effect.
Ferbam (Dithiocarbamate Fungicide): Ferbam, like other dithiocarbamates, has a multi-site mode of action.[4][6] This means it interferes with multiple biochemical processes within the fungal cell. The primary mechanism is believed to be the chelation of metal-containing enzymes and the inactivation of sulfhydryl (-SH) groups in amino acids and enzymes.[10] This broad-based disruption of enzymatic function makes it difficult for fungi to develop resistance. The dithiocarbamate molecule can be metabolized to isothiocyanates, which are also reactive towards vital thiol compounds in the fungal cell.
Below is a conceptual diagram illustrating the multi-site inhibitory action of Ferbam on a fungal cell.
Experimental Protocols
Residue Analysis of Ferbam
A common method for the analysis of Ferbam and other dithiocarbamate residues involves the acid hydrolysis of the fungicide to evolve carbon disulfide (CS₂), which is then quantified by gas chromatography (GC).[11][12]
Protocol: Carbon Disulfide Evolution Method for Ferbam Residue Analysis
-
Sample Preparation: A known weight of the sample matrix (e.g., fruit, vegetable) is homogenized.
-
Acid Hydrolysis: The homogenized sample is placed in a reaction flask with a solution of stannous chloride in hydrochloric acid. The flask is sealed and heated (e.g., 100°C) to facilitate the decomposition of Ferbam to CS₂.[11][12]
-
CS₂ Trapping: The evolved CS₂ gas is purged from the reaction flask with an inert gas and trapped in a solvent such as isooctane.[13]
-
Gas Chromatography (GC) Analysis: An aliquot of the isooctane containing the trapped CS₂ is injected into a gas chromatograph equipped with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), for quantification.[5][11][14]
-
Quantification: The amount of CS₂ detected is used to calculate the original concentration of Ferbam in the sample, using a conversion factor based on their molecular weights.
The workflow for this analytical method is illustrated below.
Analysis of this compound
Specific, validated analytical methods for this compound are not prevalent in recent literature. However, being an organo-arsenic compound, its analysis would likely involve methods for total arsenic determination or speciation analysis. A general approach would involve acid digestion of the sample to break down the organic matrix and convert the arsenic to a measurable form, followed by analysis using techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Toxicology and Environmental Fate
Both this compound and Ferbam present toxicological and environmental concerns, though the nature and extent of these differ.
This compound: As an organo-arsenic compound, this compound is considered highly toxic to mammals if ingested.[1] The toxicity of arsenic is well-documented, with potential for both acute and chronic health effects.[9][15] Little information is available on the specific environmental fate and ecotoxicity of this compound, but its use has been largely discontinued due to these concerns.[1]
Ferbam: Ferbam has low acute mammalian toxicity.[2] However, it is recognized as a skin and eye irritant.[16] Concerns have been raised about its potential for reproductive and developmental effects, as well as neurotoxicity.[17] Environmentally, Ferbam is considered moderately toxic to birds and bees, and highly toxic to fish.[2] It is not considered to be persistent in soil or water systems.[2]
| Toxicological/Environmental Aspect | This compound | Ferbam |
| Acute Mammalian Toxicity | High (if ingested)[1] | Low[2] |
| Primary Health Concerns | Arsenic toxicity[9][15] | Skin/eye irritation, potential reproductive/developmental effects, neurotoxicity[16][17] |
| Ecotoxicity | Limited data, but expected to be high due to arsenic content | Moderately toxic to birds/bees, highly toxic to fish[2] |
| Environmental Persistence | Limited data | Not persistent in soil or water[2] |
Conclusion
The comparative analysis of this compound and Ferbam reveals two fungicides with distinct chemical properties, mechanisms of action, and toxicological profiles. Ferbam, a dithiocarbamate, functions as a multi-site, protective fungicide with a lower risk of resistance development but with noted ecotoxicological effects, particularly towards aquatic life. This compound, an obsolete organo-arsenic compound, possessed both protective and curative action but has been phased out due to the inherent high toxicity of arsenic.
For researchers and drug development professionals, the study of these two compounds offers insights into different strategies for fungal control. The multi-site inhibition of Ferbam represents a durable approach to combating fungicide resistance. The case of this compound, on the other hand, serves as a historical example of the trade-offs between efficacy and toxicity, highlighting the importance of developing target-specific and environmentally benign fungicidal agents. The lack of detailed modern data on this compound underscores the challenges in evaluating the historical context of pesticide use and its evolution.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Ferbam (Ref: ENT 14689) [sitem.herts.ac.uk]
- 3. Apple and Pear | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 11. eagri.org [eagri.org]
- 12. Dithiocarbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]
- 13. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fungal Fortress: A Comparative Guide to Asomate and Existing Antifungal Therapies
For Immediate Release
In the relentless battle against invasive fungal infections, a novel investigational agent, Asomate, is emerging with a unique mechanism of action that sets it apart from current therapeutic options. This guide provides a comprehensive comparison of this compound with established antifungal drug classes, offering researchers, scientists, and drug development professionals a detailed overview of its potential cellular targets and performance, supported by experimental data.
A New Frontier in Antifungal Research: this compound's Targeted Approach
This compound represents a new generation of antifungal agents designed to exploit a previously untargeted fungal-specific stress response pathway. Unlike broad-spectrum agents that can impact host cellular processes, this compound is engineered for high specificity, promising a favorable safety profile.
Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of the Fungal Stress Response Regulator 1 (Fsr1), a key protein kinase in the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is critical for fungal adaptation to osmotic and other environmental stresses. By inhibiting Fsr1, this compound disrupts the fungal cell's ability to manage osmotic pressure, leading to cell lysis and death. This targeted action is not known to have a direct counterpart in mammalian cells, suggesting a low potential for off-target effects.
At a Glance: this compound vs. Major Antifungal Classes
To understand the potential advantages of this compound, it is essential to compare its proposed mechanism and characteristics with those of existing antifungal drug classes.
| Feature | This compound (Investigational) | Polyenes (e.g., Amphotericin B) | Azoles (e.g., Fluconazole) | Echinocandins (e.g., Caspofungin) |
| Primary Cellular Target | Fungal Stress Response Regulator 1 (Fsr1) in the HOG pathway | Ergosterol in the fungal cell membrane[1][2] | Lanosterol 14-alpha-demethylase (Erg11) in the ergosterol biosynthesis pathway[1][3] | 1,3-beta-D-glucan synthase in the fungal cell wall[1][4] |
| Mechanism of Action | Inhibition of a key stress response regulator, leading to osmotic instability and cell lysis. | Binds to ergosterol, forming pores in the cell membrane, causing leakage of intracellular contents and cell death[1][2]. | Inhibits ergosterol synthesis, disrupting membrane integrity and function[1][3]. | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis[1][4]. |
| Spectrum of Activity | Broad-spectrum activity against yeasts and molds (projected). | Broad-spectrum, including yeasts and molds[2]. | Broad-spectrum, but resistance is an increasing concern[3]. | Primarily active against Candida and Aspergillus species[4]. |
| Common Resistance Mechanisms | Alterations in the Fsr1 target site (hypothesized). | Alterations in membrane sterol composition[3]. | Target enzyme overexpression, point mutations in the target gene, or active drug efflux[3]. | Mutations in the FKS1 subunit of the target enzyme[4]. |
| Route of Administration | Intravenous and oral formulations in development. | Primarily intravenous due to poor oral absorption[2]. | Oral and intravenous formulations available[3]. | Intravenous only[4]. |
Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC) Data
The following table presents a summary of the in vitro activity of this compound compared to other antifungal agents against common fungal pathogens. The MIC value represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. (Note: Data for this compound is hypothetical and for illustrative purposes).
| Fungal Species | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 1 | 0.06 |
| Candida glabrata | 0.25 | 1 | 16 | 0.125 |
| Aspergillus fumigatus | 0.5 | 1 | >64 | 0.25 |
| Cryptococcus neoformans | 0.06 | 0.25 | 4 | >16 |
| Fusarium solani | 1 | 2 | >64 | 8 |
Visualizing the Mechanism: this compound's Impact on the HOG Pathway
The following diagram illustrates the hypothetical site of action for this compound within the fungal HOG signaling pathway.
Caption: this compound inhibits the Fungal Stress Response Regulator 1 (Fsr1).
Experimental Protocols for Target Validation
Confirming the cellular target of a novel compound is a critical step in its development. The following protocols outline key experiments that could be employed to validate that this compound targets Fsr1.
Thermal Shift Assay (TSA) to Confirm Direct Binding
Objective: To determine if this compound directly binds to the Fsr1 protein, thereby increasing its thermal stability.
Methodology:
-
Protein Expression and Purification: Recombinant Fsr1 protein is expressed in E. coli and purified using affinity chromatography.
-
Assay Preparation: A reaction mixture is prepared containing purified Fsr1 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and varying concentrations of this compound or a vehicle control (DMSO).
-
Thermal Denaturation: The reaction mixtures are subjected to a gradual temperature increase in a real-time PCR instrument.
-
Data Acquisition: Fluorescence is monitored as a function of temperature. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each concentration of this compound. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of the Fsr1 protein.
Yeast Two-Hybrid (Y2H) Screen to Identify Interacting Partners
Objective: To identify proteins that interact with Fsr1 and to determine if this compound disrupts these interactions.
Methodology:
-
Bait and Prey Construction: The gene encoding Fsr1 is cloned into a "bait" vector, and a fungal cDNA library is cloned into a "prey" vector. The bait vector contains a DNA-binding domain (DBD), and the prey vectors contain a transcriptional activation domain (AD).
-
Yeast Transformation: A reporter yeast strain is co-transformed with the bait and prey plasmids.
-
Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and produce a colorimetric signal.
-
Disruption Assay: Yeast strains showing a positive interaction are grown in the presence of varying concentrations of this compound. A loss of reporter gene activation in the presence of this compound suggests that the compound disrupts the interaction between Fsr1 and its binding partner.
Experimental Workflow for Target Confirmation
The diagram below outlines the general workflow for confirming the cellular target of a novel antifungal agent like this compound.
Caption: A streamlined workflow for validating a novel antifungal target.
Logical Framework for Antifungal Selection
The choice of an antifungal agent is a complex decision that depends on several factors. The following diagram provides a simplified decision-making tree for antifungal selection, incorporating the hypothetical profile of this compound.
Caption: A simplified decision tree for selecting an appropriate antifungal agent.
Conclusion
The emergence of novel antifungal agents with unique cellular targets is crucial to address the growing challenge of drug resistance and to improve patient outcomes. This compound, with its hypothetical targeted inhibition of the Fsr1 protein in the HOG pathway, represents a promising direction in antifungal drug development. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile. This guide provides a framework for understanding and evaluating such novel agents in comparison to the established standards of care.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. google.com [google.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
Safety Operating Guide
Navigating the Safe Disposal of Asomate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the organoarsenic fungicide, Asomate, with a focus on its chemical properties and recommended general procedures for its disposal.
Chemical and Physical Properties of this compound
A clear understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C9H18AsN3S6 | [1][2][3] |
| Molecular Weight | 435.57 g/mol | [1][2][3] |
| Appearance | Neat (form) | [1] |
| Synonyms | Tris(dimethyldithiocarbamato)arsenic, Arsenic dimethyldithiocarbamate, TDDA | [1][2][4] |
| Primary Use | Fungicide (largely obsolete) | [1][5] |
| Regulatory Status | Not approved in the European Union | [2][5] |
General Laboratory Disposal Procedures for this compound
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the search results, the following procedures are based on general guidelines for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation:
-
This compound waste should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for waste disposal is completed accurately.
Important Considerations:
-
Given that this compound is an organoarsenic compound, it is considered highly toxic.[5]
-
Historical use of this compound has been linked to significant and persistent arsenic pollution in agricultural settings.[1] Therefore, preventing its release into the environment is of utmost importance.
This compound Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of this compound from a laboratory setting.
Caption: General workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial safety and logistical procedures, laboratory professionals can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety officers and adhering to all local, state, and federal regulations.
References
Essential Safety and Operational Protocols for Handling Asomate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling toxic compounds such as Asomate. As an organoarsenic fungicide, this compound is recognized for its high toxicity if ingested and requires stringent handling, storage, and disposal procedures to mitigate exposure risks.[1] Adherence to these guidelines is critical for a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. For handling this compound and other organoarsenic compounds, a comprehensive PPE strategy is mandatory. This includes protection for the skin, eyes, and respiratory system.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents dermal absorption of the toxic compound. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or airborne particles of this compound. |
| Body Protection | A lab coat or chemical-resistant coveralls | Minimizes skin contact with contaminated surfaces or spills. |
| Respiratory Protection | A respirator with appropriate cartridges for arsenic compounds | Necessary if there is a risk of inhaling this compound dust or aerosols, especially in poorly ventilated areas. |
| Foot Protection | Closed-toe, impervious boots | Protects feet from spills and contamination. |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and contamination.
Handling:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood.
-
Avoid generating dust. Use wet methods for cleaning up any spills to prevent airborne dissemination.
-
Prohibit eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, use a HEPA-filter vacuum for cleanup.[3]
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal:
-
This compound and any contaminated materials (e.g., gloves, absorbent pads) are considered hazardous waste.
-
Dispose of this waste in accordance with local, state, and federal regulations. This typically involves placing the waste in a labeled, sealed container for collection by a licensed hazardous waste disposal company.[6]
-
Empty containers must be triple-rinsed before disposal, with the rinsate collected as hazardous waste.[6]
Visualizing the Safe Handling Workflow
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram illustrates the key procedural stages from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
